Vitamin K2 (menaquinone, MK) production in microorganisms involves two main biosynthetic pathways that converge at menaquinone. The table below summarizes the key pathways and engineering strategies [1]:
| Aspect | Classical Menaquinone (MK) Pathway | Futalosine Pathway |
|---|---|---|
| Organisms | Found in almost all aerobic or facultatively anaerobic prokaryotes [1]. | Found in a broader taxonomic range, including anaerobic microorganisms [1]. |
| Key Starting Intermediate | Chorismate (from the Shikimate pathway) [1]. | Chorismate [1]. |
| Initial Step | Converted to isochorismate by MenF [1]. | Converted to 3-[(1-carboxyvinyl)oxy]benzoic acid by MqnA [1]. |
| Key Intermediate | 1,4-dihydroxy-2-naphthoate [1]. | 1,4-dihydroxy-6-naphthoate [1]. |
| Isoprenoid Side Chain Biosynthesis | Produced via the MEP (from G3P & pyruvate) or MVA (from acetyl-CoA) pathways, yielding IPP and DMAPP [1]. | Same as the classical pathway [1]. |
| Final Assembly | The naphthoquinone ring and isoprenoid side chain are combined by membrane-bound enzymes MenA and MenG to form Vitamin K2 [1]. | Same as the classical pathway [1]. |
Metabolic Engineering Strategies for Enhanced Production: To increase Vitamin K2 yield, especially MK-7, strategies focus on engineering the precursor pathways [1]:
The following diagram illustrates the convergence of these biosynthetic pathways in a microbial cell factory:
Vitamin K2 microbial biosynthesis pathways converge from multiple precursor routes.
The primary mechanism of action for Vitamin K2 (as MK-7) is serving as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme activates specific vitamin K-dependent proteins (VKDPs) by converting glutamate (Glu) residues to γ-carboxyglutamate (Gla), enabling them to bind calcium [2] [3] [4].
The table below summarizes key VKDPs relevant to drug development:
| Vitamin K-Dependent Protein (VKDP) | Primary Function in Health & Disease | Implication of Carboxylation by Vitamin K2 |
|---|---|---|
| Matrix Gla Protein (MGP) | A potent inhibitor of soft tissue and vascular calcification [2] [3]. | Activation of MGP via carboxylation is crucial for preventing vascular calcification and reducing cardiovascular risk [2] [3]. |
| Osteocalcin | A major non-collagenous protein in bone, essential for bone mineralization and strength [3]. | Carboxylated osteocalcin binds calcium and hydroxyapatite, directly contributing to bone mineral density and reducing fracture risk [3]. |
| Growth Arrest-Specific Gene 6 (Gas6) | Involved in cellular processes like proliferation, apoptosis, and phagocytosis [3]. | Carboxylation is required for its function; Gas6 is implicated in protecting vascular smooth muscle cells from calcification and apoptosis [3]. |
The following diagram illustrates the central role of K2 in activating these proteins:
Vitamin K2 acts as a cofactor for GGCX to activate key regulatory proteins.
Using deuterium (²H), a stable, non-radioactive isotope of hydrogen, is a powerful technique for tracing the absorption, distribution, metabolism, and excretion of nutrients in the body without disrupting their biochemical function [1]. For vitamin K, this is particularly relevant because its metabolism is deeply interconnected with lipid metabolism [2].
The following table summarizes a key clinical study that used deuterium-labeled phylloquinone (vitamin K1). Its findings are highly relevant for designing K2 studies, given the metabolic conversion between K forms [3].
| Aspect | Details |
|---|---|
| Study Objective | Compare plasma response to deuterium-labeled vitamin K1 intake in older vs. younger adults after dietary depletion and repletion [3]. |
| Labeled Compound | Deuterium-labeled phylloquinone (²H-phylloquinone) [3]. |
| Subjects | 42 older (avg. 67.2 yrs) and younger (avg. 31.8 yrs) adults [3]. |
| Dietary Protocol | Sequential 28-day phases: depletion (~10 µg phylloquinone/day) followed by repletion (~500 µg phylloquinone/day) [3]. |
| Dosing | A single dose of ²H-phylloquinone-rich collard greens consumed on day 23 of each diet phase [3]. |
| Key Measurement | Plasma ²H-phylloquinone Area Under the Curve (AUC) over 72 hours [3]. |
| Core Findings | - Plasma response was 34% higher in older adults [3].
The study above outlines a robust protocol for a kinetic analysis of vitamin K absorption. The workflow can be visualized as follows:
Experimental workflow for a kinetic study on deuterium-labeled vitamin K absorption.
Based on the general principles and the specific study, here are critical factors to consider for experimental design:
Core Reaction: GGCX is the enzyme responsible for the post-translational modification of vitamin K-dependent proteins (VKDPs). It catalyzes the conversion of specific glutamate (Glu) residues in these proteins to gamma-carboxyglutamate (Gla) residues [1] [2] [3]. This carboxylation is essential for the biological activity of a wide range of proteins involved in coagulation, bone metabolism, and other physiological processes [4].
The Vitamin K Cofactor: The reaction requires vitamin K hydroquinone (KH₂) as an essential cofactor. During carboxylation, KH₂ is oxidized to vitamin K 2,3-epoxide (KO), and carbon dioxide is added to the glutamate residue [1]. The enzyme vitamin K epoxide reductase (VKOR) then recycles the epoxide back to the usable hydroquinone form, completing the "vitamin K cycle" [2] [5].
Figure 1: The catalytic cycle of GGCX, driven by vitamin K hydroquinone oxidation and coupled glutamate carboxylation.
Recent cryo-EM structures have illuminated how GGCX, vitamin K, and substrates interact at the molecular level.
The following table summarizes the current knowledge on different forms of vitamin K relevant to GGCX function.
| Vitamin Form | Chemical Structure | Role in GGCX Activation | Key Characteristics |
|---|---|---|---|
| Phylloquinone (K₁) | Naphthoquinone ring + phytyl side chain (4 prenyl units) [2] | Cofactor for GGCX [2] | Primary plant-derived form; major dietary source [2]. |
| Menaquinone-7 (MK-7, K₂) | Naphthoquinone ring + unsaturated side chain (7 isoprene units) [8] [9] | Cofactor for GGCX; all-trans isomer is the potent, biologically active form [8] [9] | Long-half life, high bioavailability; produced by bacteria (e.g., in natto) [8]. |
| "6Z 10Z" MK-7 Isomer | Naphthoquinone ring + unsaturated side chain with cis (Z) double bonds at 6 & 10 | Not described in scientific literature; expected to be inactive or have low activity. | Cis isomers are generally considered inactive, as the enzyme's hydrophobic tunnel is structured for the all-trans form [9]. |
| Menadione (K₃) | Synthetic naphthoquinone ring without side chain [8] [2] | Can be converted to MK-4 in tissues to serve as a cofactor precursor [2]. | Synthetic form; side chain is required for activity in the enzymatic cycle [9]. |
To study GGCX activity and vitamin K function, researchers use a combination of biochemical, cellular, and structural biology techniques.
1. Functional Carboxylation Assays
2. Structural Biology Workflow
Figure 2: A simplified workflow for the experimental characterization of GGCX structure and function.
Dysregulation of the GGCX pathway has significant clinical consequences.
Vitamin K2 refers to a group of compounds known as menaquinones (MKs). Their core biological activity is tied to their function as cofactors for the enzyme γ-glutamylcarboxylase. This enzyme catalyzes the conversion of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) in Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the ability of these proteins to bind calcium [1].
The table below summarizes the key VKDPs and their physiological roles, which constitute the primary mechanisms of Vitamin K2's biological activity.
| Vitamin K-Dependent Protein (VKDP) | Primary Tissue/Function | Role of Carboxylation |
|---|---|---|
| Matrix Gla Protein (MGP) [2] [3] [1] | Vascular smooth muscle, cartilage | Inhibits soft tissue and vascular calcification; inactivation leads to calcium deposition in arteries. |
| Osteocalcin [2] [3] [1] | Bone | Binds calcium and facilitates its incorporation into the bone matrix; essential for bone mineralization and turnover. |
| Gas6 (Growth arrest-specific gene 6) [1] | Nervous system, heart, lungs, kidneys | Regulates cellular functions including proliferation, adhesion, protection against apoptosis, and phagocytosis. |
| Coagulation Factors (II, VII, IX, X) and Proteins C, S, Z [1] | Liver; blood coagulation | Enables binding to phospholipid surfaces for the blood clotting cascade; Proteins C and S have anticoagulant roles. |
Beyond its classical roles, research has uncovered other significant biological activities, particularly for the menaquinone-4 (MK-4) form. The following diagram outlines one well-established anticancer mechanism.
Diagram of Vitamin K2-induced apoptosis via ROS-JNK/p38-mitochondrial pathways in cancer cells [4].
Supporting Experimental Data from a Bladder Cancer Study:
Clinical and preclinical studies highlight the importance of Vitamin K2 in several physiological systems:
The term "6Z 10Z Vitamin K2 d7" suggests a highly specialized molecule, likely a deuterated form (indicated by "d7") with specific stereochemistry at two double bonds (6Z, 10Z). This compound is probably a chemical reference standard or a metabolite used in advanced pharmacokinetic or mass spectrometry studies.
Deuterated menaquinones are primarily used as internal standards in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate quantification of their non-deuterated counterparts in complex biological samples [1] [2].
The workflow for this method can be summarized as follows, illustrating the key steps from sample preparation to final quantification:
LC-MS/MS workflow for quantifying menaquinones using deuterated internal standards.
Here are the detailed methodologies for the key steps in this workflow:
The specific MRM transitions and parameters used for detection are quantitative data that should be structured for easy reference:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (V) |
|---|---|---|---|---|
| d7-MK-7 [1] | 656.5 | 194.1 | 7.9 | 32 |
| d7-MK-4 [1] | 452.4 | 194.1 | 3.1 | 20 |
| d7-Phylloquinone [1] | 458.3 | 194.1 | 4.8 | 24 |
| MK-4 [2] | 445.3 | 187.0 | <5.0 | Not Specified |
The validity of using deuterated standards rests on their similar chemical behavior and stability compared to the analytes. The performance data below demonstrates the precision of the methods.
| Parameter | Value for d7-MK-4 | Value for d7-MK-7 |
|---|---|---|
| Intra-assay Precision (CV) | 3.2% - 14.3% [1] | 6.0% - 11.1% [1] |
| Inter-assay Precision (CV) | 8.7% - 15.2% [1] | 7.2% - 13.2% [1] |
| Linear Range | 1 - 1000 ng/mL (in osteoblasts) [2] | Method validated for clinical ranges [1] |
The primary application of deuterated menaquinones is in metabolic and pharmacokinetic studies.
Vitamin K2 belongs to a family of compounds known as menaquinones (MKs). The basic structure consists of a 2-methyl-1,4-naphthoquinone ring and a side chain of a varying number of isoprene units [1]. The "d7" in your compound's name likely indicates it is a deuterated internal standard, a common practice in mass spectrometry for precise quantification.
Although no direct method for Vitamin K2 was found, research on analyzing other fat-soluble molecules (like steroids) via HPLC-FLD reveals a common challenge: many such compounds are not naturally fluorescent and require chemical derivatization before detection [2].
The table below summarizes reagents used for analyzing non-fluorescent steroids, which may offer insights for Vitamin K2.
| Derivatization Reagent | Target Functional Groups / Compounds | Example Reaction Conditions |
|---|---|---|
| 1-Anthroyl nitrile (1-AN) [2] | Primary alcohol groups (e.g., on corticosteroids) | Room temperature, 10 minutes [2] |
| 9-Anthroyl nitrile (9-AN) [2] | Hydroxysteroids, glucocorticoids | In the presence of base (e.g., quinuclidine), 30 minutes at room temperature [2] |
| 2-(11H-Benzo[a]carbazole-11-yl) ethyl carbonochloridate (BCEC-Cl) [2] | Phenolic compounds (e.g., estrogens) | pH 10 NaHCO₃ buffer, 43°C, 14 minutes [2] |
Based on general analytical principles and the search results, developing a method from scratch would involve the following steps, which are visualized in the workflow below.
Deuterated vitamin K2 analysis represents a cutting-edge area in bioanalytical chemistry, combining the unique biological properties of vitamin K with the metabolic stability offered by deuterium substitution. Deuterium incorporation into vitamin K2 molecules decreases the rate of metabolic breakdown by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This enhanced metabolic stability prolongs the half-life of deuterated compounds, potentially allowing for reduced dosing frequency and improved therapeutic profiles in pharmaceutical applications. [1] The analysis of these compounds requires sophisticated analytical approaches, with liquid chromatography tandem mass spectrometry (LC-MS/MS) emerging as the gold standard due to its exceptional sensitivity, selectivity, and ability to distinguish between deuterated and non-deuterated compounds based on mass differences. [2]
Vitamin K2, or menaquinone, exists in multiple forms characterized by the number of isoprenoid units in their side chains, with MK-4 and MK-7 being the most nutritionally relevant. [3] Naturally occurring vitamin K2 is produced by bacterial fermentation and found in fermented foods and animal products, while deuterated analogs are synthetically modified to replace specific hydrogen atoms with deuterium atoms. [3] [1] The analysis of deuterated vitamin K2 presents unique challenges, including the need to resolve complex lipid-soluble molecules from biological matrices, distinguish subtle mass differences imposed by deuterium incorporation, and achieve sufficient sensitivity for pharmacokinetic studies. This document provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust MS/MS methods for deuterated vitamin K2 analysis in various research and development applications. [2] [4]
Optimal chromatographic separation is fundamental for successful analysis of deuterated vitamin K2, requiring careful optimization of stationary phase, mobile phase composition, and gradient profile to achieve adequate resolution from matrix interferences and isobaric compounds. The protocols identified from the search results consistently employ reversed-phase chromatography with C18 columns, leveraging the hydrophobic nature of vitamin K2 compounds. [2] [4] [5] A representative method uses a Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and 0.1% v/v formic acid in water (80:20 v/v) at a flow rate of 0.9 mL/min. [2] This chromatographic system provides excellent retention and peak shape for vitamin K analogs, with the formic acid additive enhancing ionization efficiency in positive ion mode MS detection.
The elution of deuterated vitamin K2 typically occurs between 5-6 minutes under these conditions, though retention time may vary slightly depending on the specific deuterated analog and the length of its isoprenoid side chain. For methods analyzing multiple vitamin K isoforms, gradient elution may be necessary to resolve structurally similar compounds. The search results indicate that isocratic methods can provide sufficient separation for single-analyte quantification, offering advantages in method robustness and re-equilibration time. [2] Regardless of the approach, adequate retention time stability must be demonstrated during method validation, with retention time variations typically limited to ≤±2% across analytical batches. [2] [5]
Mass spectrometric detection represents the cornerstone of deuterated vitamin K2 analysis, with the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach providing the specificity needed for precise quantification in complex biological matrices. The search results indicate that electrospray ionization (ESI) in positive ion mode is most commonly employed, with deuterated vitamin K2 typically forming [M+H]+ or [M+NH4]+ ions. [2] [4] Alternative ionization approaches such as atmospheric pressure chemical ionization (APCI) may also be considered, particularly for more non-polar vitamin K analogs that may ionize less efficiently via ESI.
Table 1: Optimal MS/MS Parameters for Deuterated Vitamin K2 Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Ionization Mode | ESI Positive | APCI Positive |
| Drying Gas Temp | 300-350°C | - |
| Nebulizer Pressure | 30-50 psi | - |
| Drying Gas Flow | 10-12 L/min | - |
| MRM Transitions | m/z 451.3 → m/z 187.1* | Compound-specific |
| Collision Energy | 15-25 eV | Optimize for each transition |
| Fragmentor Voltage | 80-120 V | - |
\Example transition; actual values depend on specific deuterated analog [4]*
The deuterium kinetic isotope effect can influence fragmentation patterns, making optimization of collision energies particularly important for deuterated analogs. [1] While the core naphthoquinone structure typically produces characteristic fragments at m/z 187.1 and 225.1, the specific MRM transitions must be optimized for each deuterated vitamin K2 compound. [4] The mass shift introduced by deuterium incorporation (approximately 1 Da per deuterium atom) allows clear distinction from non-deuterated vitamin K2, but researchers should verify the absence of interference from naturally occurring isotopes or metabolic products. Instrument parameters should be optimized to maximize signal-to-noise ratio while maintaining sufficient specificity, with particular attention to collision energy and fragmentor voltage which directly impact fragmentation efficiency. [2] [4] [5]
Effective sample preparation is critical for reliable analysis of deuterated vitamin K2, removing matrix interferences while maintaining analyte integrity. The search results indicate that liquid-liquid extraction (LLE) is widely employed, leveraging the lipophilic nature of vitamin K2 compounds. [2] [4] Specifically, methods using n-hexane or mixtures of n-hexane and ethanol have demonstrated excellent extraction efficiency for vitamin K analogs from biological matrices including plasma and tissue homogenates. [4] The LLE protocol typically involves protein precipitation followed by extraction with organic solvents, centrifugation, collection of the organic layer, and evaporation under a gentle stream of nitrogen before reconstitution in mobile phase-compatible solvents.
Alternative sample preparation approaches include protein precipitation with acetonitrile and solid-phase extraction (SPE), though these may offer less effective cleanup for particularly complex matrices. The selection of an appropriate internal standard is paramount for accurate quantification, with stable isotope-labeled internal standards (e.g., d7-vitamin K2) representing the ideal choice as they compensate for extraction efficiency variations and matrix effects. [2] [5] When such standards are unavailable, structurally similar compounds (e.g., other vitamin K analogs) may be used, though method performance may be compromised. Extraction recovery should be rigorously evaluated during method validation, with acceptable recovery typically ranging from 85-115% for bioanalytical methods. [2]
Method specificity ensures that the measured signal originates exclusively from the target analyte without interference from matrix components, metabolites, or concomitant medications. The search results indicate that chromatographic resolution is typically assessed by analyzing blank plasma samples from at least six different sources and comparing them with spiked samples. [2] [5] Specificity is demonstrated when the response in blank matrices at the retention time of deuterated vitamin K2 is less than 20% of the lower limit of quantification (LLOQ) and less than 5% for the internal standard. Additionally, potential interferents such as non-deuterated vitamin K2, other vitamin K isoforms (K1, MK-4, MK-7), and known metabolites should be chromatographically resolved from the deuterated analyte, with resolution greater than 1.5 typically considered acceptable.
The deuterium incorporation itself provides inherent selectivity in mass detection due to the mass shift, but chromatographic separation remains important as matrix effects can significantly impact ionization efficiency. Matrix effects should be quantitatively assessed using the post-extraction spiking approach, calculating the matrix factor (MF) as the peak area in the presence of matrix ions divided by the peak area in pure solution. [2] [5] The precision of the matrix factor should be ≤15% across different lots of matrix, with a value of 1.0 indicating no matrix effects, values <1.0 indicating ion suppression, and values >1.0 indicating ion enhancement. For deuterated vitamin K2 analysis, careful attention should be paid to phospholipid-mediated matrix effects, which can be mitigated through optimized sample cleanup and chromatographic separation.
Linearity assessment establishes the relationship between analyte concentration and detector response across the validated range, with the search results indicating that weighted least-squares regression (typically 1/x or 1/x²) provides the best fit for vitamin K compounds. [2] [5] The calibration curve should consist of at least six to eight concentration levels, plus blank and zero samples, with each standard analyzed in duplicate. Linearity acceptance criteria typically require correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ).
Table 2: Representative Validation Parameters for Deuterated Vitamin K2 LC-MS/MS Methods
| Validation Parameter | Acceptance Criteria | Reported Performance |
|---|---|---|
| Linearity Range | 6-8 concentrations | 141.5–5660 ng/mL (reported for similar compounds) |
| Correlation Coefficient (r²) | ≥0.99 | >0.99 [2] [5] |
| LLOQ | S/N ≥5, accuracy ±20% | Compound-dependent |
| Intra-batch Precision | ≤15% RSD | 3.14-4.92% RSD [5] |
| Inter-batch Precision | ≤15% RSD | 3.32-4.93% RSD [5] |
| Intra-batch Accuracy | ±15% RE | -8.44 to 5.69% RE [5] |
| Inter-batch Accuracy | ±15% RE | -5.26 to 4.63% RE [5] |
| Extraction Recovery | Consistent and reproducible | Mean 97.45% [5] |
Method sensitivity is defined by the lower limit of quantification (LLOQ), representing the lowest concentration that can be measured with acceptable precision and accuracy (typically ±20%). For deuterated vitamin K2, LLOQ values in the low nanogram-per-milliliter range are typically achievable, which is generally sufficient for pharmacokinetic studies given the relatively high exposure levels of vitamin K compounds. [2] [5] The signal-to-noise ratio at LLOQ should be ≥5:1, and the LLOQ should be established using at least five replicates with precision ≤20% CV and accuracy within ±20% of nominal concentration.
Method accuracy and precision are fundamental validation parameters that demonstrate the reliability of the analytical method. The search results indicate that both intra-batch and inter-batch performance should be evaluated using quality control (QC) samples at a minimum of three concentration levels (low, medium, high) spanning the calibration range. [2] [5] For accuracy, mean values should be within ±15% of nominal concentrations for all QC levels (±20% at LLOQ), while precision should not exceed 15% relative standard deviation (RSD) for all QCs (20% at LLOQ). The reported methods for similar compounds demonstrate excellent performance, with intra-batch precision of 3.14-4.92% RSD and inter-batch precision of 3.32-4.93% RSD. [5]
Stability assessment ensures the integrity of deuterated vitamin K2 throughout the analytical process, with evaluations typically including:
Stability is demonstrated when the mean concentration of stability samples is within ±15% of nominal concentrations. Given the light sensitivity of vitamin K compounds, protection from light should be maintained throughout sample handling and storage, using amber vials or covering transparent containers with aluminum foil. [4] Additionally, the stability of deuterated vitamin K2 in stock solutions should be verified periodically.
Proper sample preparation is essential for accurate quantification of deuterated vitamin K2 in biological matrices. The following detailed protocol, adapted from multiple sources in the search results, provides a robust procedure for plasma sample preparation: [2] [4]
Thaw frozen plasma samples on ice or in a refrigerator at 4°C. Once thawed, vortex thoroughly to ensure homogeneity.
Pipette 100 μL of plasma into a clean glass or polypropylene tube. Add an appropriate volume of internal standard working solution (typically 10-25 μL) to each sample, calibration standard, and quality control sample.
Add 300 μL of protein precipitation solvent (acetonitrile or methanol) to each sample. Vortex vigorously for 1-2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer the supernatant to a new tube and add 500 μL of extraction solvent (n-hexane or n-hexane:ethyl acetate, 9:1 v/v). Vortex for 3-5 minutes to ensure complete extraction.
Centrifuge at 5,000 × g for 5 minutes to facilitate phase separation. Carefully transfer the upper organic layer to a new tube, taking care not to disturb the interface.
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 30-40°C. Do not overheat as vitamin K compounds are temperature-sensitive.
Reconstitute the dry residue in 100 μL of mobile phase (typically acetonitrile:methanol, 80:20 v/v) by vortexing for 1-2 minutes. Transfer to an autosampler vial with insert for LC-MS/MS analysis.
This liquid-liquid extraction protocol has demonstrated mean recovery of approximately 97% for similar vitamin K compounds, providing excellent cleanup of plasma matrix components. [5] For alternative matrices such as tissue homogenates or cell lysates, the protocol may require modification, particularly in the sample:solvent ratio during the extraction step.
LC-MS/MS analysis of deuterated vitamin K2 should be performed according to a standardized protocol to ensure consistency and data quality. The following procedure details the instrumental analysis:
Initialize the LC-MS/MS system by equilibrating with initial mobile phase composition for at least 15-30 minutes until stable backpressure and baseline are achieved.
Set the autosampler temperature to 4-10°C and the column oven temperature to 30-40°C to maintain analyte stability during analysis.
Inject appropriate system suitability standards to verify chromatographic performance (peak shape, retention time stability) and mass spectrometric sensitivity before analyzing study samples.
Program the autosampler to inject 5-20 μL of each reconstituted sample using partial loop or full loop injection mode, with needle wash steps between injections to minimize carryover.
Separate samples using the optimized chromatographic conditions:
Monitor deuterated vitamin K2 using the optimized MRM transitions in positive ionization mode, with dwell times of 50-200 ms per transition to ensure sufficient data points across chromatographic peaks.
Include quality control samples at low, medium, and high concentrations at regular intervals throughout the analytical batch (typically after every 5-10 study samples) to monitor analytical performance.
Following analysis, data processing should be performed using the instrument software, quantifying deuterated vitamin K2 based on the peak area ratio of analyte to internal standard. Calibration curves should be constructed using weighted (1/x or 1/x²) linear regression, and study sample concentrations calculated from the regression equation.
Figure 1: Experimental Workflow for Deuterated Vitamin K2 Analysis. This diagram illustrates the comprehensive sample preparation and instrumental analysis protocol for quantifying deuterated vitamin K2 in biological matrices. The workflow encompasses sample extraction, chromatographic separation, mass spectrometric detection, and data processing steps. [2] [4]
Untargeted metabolomics represents a powerful application for deuterated vitamin K2 analysis, enabling comprehensive investigation of biochemical changes induced by vitamin K isoforms and their deuterated analogs. The search results demonstrate that LC-MS-based metabolomics can reveal distinct biological effects of different vitamin K isoforms at both the subclass and metabolite levels, with particular impact on glycerophospholipid metabolism. [4] In one cited study, zebrafish were exposed to various vitamin K isoforms (K1, K2, K3, and a novel OH-phylloquinone analog), followed by whole-larvae metabolite extraction and LC-MS/MS analysis. This approach revealed a clear preference for bioconversion to retain K1 and OH-PhQ, providing insights into vitamin K metabolism and homeostasis. [4]
The incorporation of deuterium labels enables tracing metabolic pathways with greater precision, as the mass shift introduced by deuterium allows clear distinction from endogenous compounds. For vitamin K2 research, this facilitates investigation of tissue-specific uptake, bioconversion between different vitamin K forms (e.g., K1 to MK-4), and identification of novel metabolites. The lipid-reducing activity of vitamin K analogs, as demonstrated in zebrafish models using the Nile red fat metabolism assay, represents another significant application. [4] In these studies, vitamin K2 (MK-4) showed significant lipid-reducing activity with an EC₅₀ of 21.1 μM, while the novel OH-phylloquinone analog had an EC₅₀ of 31 μM. [4] These findings highlight the potential of deuterated vitamin K2 in metabolic disorder research.
LC-MS/MS methods for deuterated vitamin K2 are particularly valuable in pharmacokinetic studies, where precise quantification of exposure parameters is essential for understanding the deuterium kinetic isotope effect on absorption, distribution, metabolism, and excretion. The enhanced metabolic stability conferred by deuterium substitution typically results in prolonged half-life and increased systemic exposure compared to non-deuterated forms, which can be quantitatively demonstrated through rigorous pharmacokinetic analysis. [1] The search results indicate that validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies of various deuterated drugs in animal models and humans, with reported linear ranges suitable for characterizing concentration-time profiles. [2] [5]
Table 3: Quantitative Data from Vitamin K Bioactivity Studies
| Vitamin K Isoform | Biological Activity | EC₅₀/Effective Concentration | Experimental Model |
|---|---|---|---|
| K1 (Phylloquinone) | No lipid reduction | >50 μM | Zebrafish larvae |
| K2 (MK-4) | Lipid reduction | 21.1 μM | Zebrafish larvae |
| K3 (Menadione) | Lipid reduction | 1.2 μM | Zebrafish larvae |
| OH-PhQ (K1 analog) | Lipid reduction | 31 μM | Zebrafish larvae |
| MK-4 | Bone fracture reduction | 1.5-45 mg/day | Postmenopausal women |
| MK-7 | Improved bone strength | 180 μg/day | Postmenopausal women |
In bioequivalence studies, these methods enable comparison between deuterated and non-deuterated formulations, establishing whether the modified compound exhibits significantly different pharmacokinetic properties. The typical pharmacokinetic parameters assessed include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t₁/₂ (elimination half-life), and CL/F (apparent clearance). [2] [5] For deuterated vitamin K2, the anticipated pharmacokinetic advantages include reduced clearance and consequently higher AUC values, potentially allowing for lower dosing or less frequent administration while maintaining therapeutic efficacy. These improved pharmacokinetic properties may translate into enhanced patient compliance and reduced side effects in clinical applications.
Figure 2: Deuterium Kinetic Isotope Effect and Research Applications. This diagram illustrates the conceptual relationship between deuterium incorporation, resulting pharmacokinetic improvements, and primary research applications for deuterated vitamin K2. The DKIE leads to enhanced metabolic stability, which translates to improved pharmacokinetic profiles and ultimately clinical benefits. [1] [4]
The LC-MS/MS methodologies detailed in these application notes provide robust, sensitive, and specific approaches for quantifying deuterated vitamin K2 in biological matrices. The comprehensive validation parameters outlined—including specificity, linearity, accuracy, precision, and stability—ensure data quality and reliability for research applications. The deuterium kinetic isotope effect confers distinct advantages to deuterated vitamin K2 analogs, primarily through enhanced metabolic stability that translates to improved pharmacokinetic profiles, as demonstrable using the described analytical methods.
These protocols support diverse research applications ranging from basic metabolomic studies to regulated bioequivalence assessments. The continued development and refinement of LC-MS/MS methods for deuterated vitamin K2 will facilitate deeper understanding of vitamin K biology and enable the development of optimized therapeutic formulations with potential clinical advantages including reduced dosing frequency and improved safety profiles.
Since direct protocols for your compound are not available, the following strategy outlines how to adapt existing methods:
The tables below summarize key information about Vitamin K2 from the search results, which provides context for your research.
Table 1: Molecular Features and Biosynthetic Sources of Vitamin K2
| Feature | Description | Relevance to Experimental Design |
|---|---|---|
| Core Structure | 2-methyl-1,4-naphthoquinone ring with an isoprenoid side chain [2]. | The deuterated label (d7) is likely on this core structure or side chain. |
| Potent Form (MK-7) | Menaquinone with 7 isoprene units in its side chain [1]. | 6Z 10Z Vitamin K2 d7 is likely a specific isomer of MK-7. |
| Biosynthetic Pathways | Classical Menaquinone Pathway: Uses chorismate from the shikimate pathway. Futalosine Pathway: An alternative route in some bacteria [1]. | Key pathways to target in metabolic flux experiments. | | Primary Production Method | Microbial fermentation using bacteria like Bacillus subtilis [1] [2]. | The system for producing or studying the natural analogue of your compound. |
Table 2: Key Biological Roles and Research Applications of Vitamin K2
| Biological Role | Mechanism of Action | Research/Clinical Evidence |
|---|---|---|
| Bone Metabolism | Acts as a cofactor for the carboxylation of osteocalcin, enabling calcium binding in bone [4]. | Supplementation improves bone mineral density in postmenopausal women [4]. |
| Vascular Health | Activates Matrix Gla Protein (MGP), which inhibits calcium deposition in arteries [4] [5]. | Clinical trials are investigating its role in slowing coronary artery calcification [5]. |
| Apoptosis in Cancer Cells | Induces mitochondria-related apoptosis via ROS and JNK/p38 MAPK pathways [6]. | Demonstrated in human bladder cancer cells (T24, J82, EJ) [6]. |
| Cell Signaling | Modulates pathways including PI3K/AKT, MAPK, and NF-κB [2]. | Provides a rationale for investigating its impact on cellular signaling networks. |
This protocol is adapted from general metabolic tracing methodologies [3] and Vitamin K2 research [6].
1. Cell Culture and Treatment - Cell Lines: Use relevant models such as human bladder cancer cells (T24, J82, EJ) [6] or hepatocyte-derived cells. - Treatment: Culture cells and treat with a physiological concentration (e.g., 10-100 µM) of 6Z 10Z Vitamin K2 d7. Dissolve the compound in ethanol or DMSO, ensuring the final solvent concentration does not exceed 0.1% (v/v). Include vehicle control groups.
2. Sample Collection and Metabolite Extraction - Time Course: Collect cell pellets and culture media at multiple time points (e.g., 0, 6, 12, 24, 48 hours). - Extraction: Use a biphasic solvent system like methanol/chloroform/water for comprehensive metabolite extraction. Dry the extracts under nitrogen gas and reconstitute them in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis for Detection and Quantification - Chromatography: Utilize a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. - Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use: - Full Scans: To identify all potential metabolites. - Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent d7 compound and predicted metabolites based on the pathways in Table 1.
4. Data Analysis and Pathway Mapping - Process raw MS data to identify deuterium-labeled peaks based on their characteristic mass shifts. - Integrate peak areas and calculate the enrichment of labels in different metabolites over time. - Map the incorporation of the label onto known metabolic pathways, such as the menaquinone pathway visualized below.
The following diagram illustrates the key biosynthetic pathways of Vitamin K2, which are the primary targets for your metabolic tracing experiments with the deuterated compound. The dashed line represents a multi-step process.
Using a stable isotopically labeled Vitamin K2 as an internal standard (IS) is a fundamental technique in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis [1]. The core principle is to add a known quantity of the IS to the biological sample before processing.
This IS is chemically identical to the target analyte (e.g., natural MK-7) but has a different mass due to its isotope labels (e.g., six (^{13}\text{C}) atoms) [1]. It corrects for losses during sample preparation and variations in instrument response, allowing for highly accurate and precise quantification of the target analyte in complex matrices like plasma or serum.
Experimental Workflow for Vitamin K2 Quantification The diagram below illustrates the key stages of the protocol.
This protocol provides a methodology for quantifying menaquinone-7 (MK-7) in human plasma using Vitamin K2 (MK-7)-(^{13}\text{C}_6) as the internal standard.
1. Reagents and Materials
2. Preparation of Standard Solutions
3. Sample Preparation Procedure
4. LC-MS/MS Analysis
5. Data Analysis
The table below outlines the key parameters for the internal standard and the target analyte based on the available information and typical experimental setups.
| Parameter | Specification / Value | Notes / Purpose |
|---|---|---|
| Internal Standard | Vitamin K2 (MK-7)-(^{13}\text{C}_6) [1] | Stable isotope-labeled standard |
| Isotopic Purity | ≥99 atom % (^{13}\text{C}) [1] | Minimizes contribution to analyte signal |
| Chemical Purity | ≥95% (CP) [1] | Ensures accuracy of added amount |
| Molecular Weight | 444.65 g/mol (unlabeled) [2] + 6 Da | +6 Da from six Carbon-13 atoms [1] |
| Storage | -20°C [1] | Protects from light and degradation |
| MS Technique | LC-MS/MS with MRM | Provides high specificity and sensitivity |
| Application | Internal standard for data interpretation in biological samples [1] | Corrects for sample prep loss and matrix effects |
1. Introduction Supercritical Fluid Chromatography coupled with tandem mass spectrometry (SFC-MS/MS) is a powerful technique for the separation and analysis of lipids and fat-soluble vitamins. Its application is particularly advantageous for isomers, which are challenging to resolve with traditional Liquid Chromatography. This protocol outlines a methodology for the separation of Vitamin K2 isomers (menaquinones), specifically the different isoprenoid chain lengths (MK-4, MK-7, etc.) and their geometric isomers (cis/trans), using an online Supercritical Fluid Extraction-Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFE-SFC-MS/MS) system [1] [2]. The ability to separate these isomers is critical as their biological activities and bioavailability can differ significantly [3].
2. Experimental Design and Workflow The following workflow diagrams the complete process from sample preparation to data analysis, integrating the SFE and SFC-MS/MS steps.
3. Materials and Methods
3.1. Apparatus and Equipment The system configuration is critical for success. The core setup should include [4] [2]:
3.2. Detailed Experimental Protocol
Step 1: Sample Preparation
Step 2: Online Supercritical Fluid Extraction (SFE) Load the prepared sample into the SFE extraction vessel. The extraction is performed using a Programmed Extraction Elution Method (PEEM) to enhance selectivity [2]. A representative method is outlined below.
| Step | Time (min) | Pressure (MPa) | CO₂ Flow Rate (mL/min) | Modifier | Modifier Flow Rate (mL/min) | Description |
|---|---|---|---|---|---|---|
| Equilibration | 0-10 | 10 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 0 | System pressurization and equilibration. |
| Static Extraction | 10-30 | 10 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 0 | Soaking step to allow diffusion. |
| Dynamic Extraction 1 | 30-60 | 25 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 1 | Initial elution of mid-polarity compounds. |
| Dynamic Extraction 2 | 60-90 | 25 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 5 | Strong elution to recover Vitamin K2 isomers. |
| System Wash | 90-120 | 10 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 5 | Cleaning of the system. |
| Re-equilibration | 120-150 | 10 | 3-5 | Methanol/Ethanol + Water (e.g., 39:1) | 0 | Preparation for next run. |
The extract is transferred online to the SFC system for analysis.
Step 3: Supercritical Fluid Chromatography (SFC) Inject the extracted sample onto the SFC system. A generic gradient method for lipid separation is shown below [1]. Method scouting for the optimal combination of modifier and chiral column is essential [4].
| Parameter | Setting | | :--- | :--- | | Analytical Column | CHIRALPAK AS-H (4.6 mm I.D. x 250 mm L, 5 µm) [4] | | Mobile Phase | A: CO₂; B: Methanol or Ethanol (with 0.1% Formic Acid) | | Gradient Program | Time (min) | % B | | | 0 | 5% | | | 2 | 5% | | | 10 | 30% | | | 12 | 50% | | | 12.1 | 5% | | | 15 | 5% | | Flow Rate | 2-3 mL/min | | Column Temperature | 40 °C | | BPR Pressure | 10-15 MPa | | Injection Volume | 1-10 µL |
Step 4: Tandem Mass Spectrometry (MS/MS) Detection Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use MRM for the highest sensitivity and specificity. The following table provides example transitions for common Vitamin K2 isomers. Note: These are hypothetical values; exact parameters must be optimized for a specific instrument.
| Analyte (MK-#) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| MK-4 (cis/trans) | 445.3 | 187.1 (phylloquinone fragment) | 25 |
| MK-7 (trans) | 649.4 | 187.1 (phylloquinone fragment) | 28 |
| MK-7 (cis) | 649.4 | 187.1 (phylloquinone fragment) | 28 |
| Diazepam (IS) | 285.1 | 193.1 | 35 |
IS: Internal Standard. A make-up solvent (e.g., Methanol at 1 mL/min) can be introduced post-BPR to enhance ionization efficiency [2].
4. Data Analysis and Isomer Identification The process for identifying and confirming isomers based on the collected data is summarized below.
5. Discussion and Conclusion This SFE-SFC-MS/MS protocol offers a high-throughput, green, and efficient solution for analyzing complex lipid-soluble compounds like Vitamin K2 isomers. The online SFE-SFC setup minimizes sample handling, reduces analyte loss, and automates the process. The key strength of SFC lies in its superior separation efficiency for closely related isomers compared to HPLC [4]. Coupling with MS/MS detection provides the sensitivity and selectivity needed for quantitative analysis in complex matrices.
6. References
For the analysis of specialized forms of Vitamin K2 like the 6Z,10Z isomer, selecting an appropriate and highly specific analytical technique is crucial. The table below summarizes the two primary methodologies suitable for this task.
| Method | Key Principle | Best For | Advantages | Considerations |
|---|---|---|---|---|
| HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) | Post-column chemical reduction (derivatization) of Vitamin K enables fluorescence detection [1]. | Products requiring adherence to official AOAC methods (e.g., infant formula) [1]. | High reproducibility; reduced sample purification time; high selectivity [1]. | Requires derivatization step; may be less specific for complex matrices compared to MS. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by LC followed by detection based on the mass-to-charge ratio of the target ion and its fragments [1]. | High-precision analysis of low-concentration analytes (e.g., in premixes, finished products); isomer-specific detection [1]. | Exceptional sensitivity and specificity; capable of distinguishing between correct and incorrect isomers of MK-7; fully automated process [1]. | Higher instrument cost; requires skilled personnel. |
For your target analyte, LC-MS/MS is the unequivocally recommended technique. Its superior specificity is critical for differentiating the 6Z,10Z isomer from other forms and for confirming the incorporation of the deuterium (d7) label [1].
This protocol outlines a generalized sample preparation workflow for extracting Vitamin K2 from various matrices prior to LC-MS/MS analysis. The specific conditions (solvent volumes, incubation times) may require optimization for your sample type.
Title: Sample Preparation Workflow for Vitamin K2 Analysis
Key Steps Explained:
If you encounter issues with recovery or accuracy, consider these points:
Deuterated vitamin K2 (menaquinone) represents a strategically labeled form of vitamin K2 where specific hydrogen atoms are replaced with deuterium (²H) isotopes, creating an invaluable tool for advanced research applications. Unlike ordinary vitamin K2, which functions primarily as a cofactor for γ-carboxylation enzymes in calcium metabolism and bone health, deuterated analogs enable sophisticated tracing methodologies in metabolic studies and drug development research. The incorporation of deuterium creates distinct analytical signatures detectable through mass spectrometry and NMR spectroscopy, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) profiles of vitamin K2 without altering its fundamental biochemical behavior. This isotopic labeling approach has become increasingly important in pharmaceutical development and nutritional research where understanding the precise metabolic fate of compounds is essential.
The fundamental structure of vitamin K2 consists of a 2-methyl-1,4-naphthoquinone ring system attached to a polyisoprenoid side chain of varying length, typically classified as MK-n where n indicates the number of isoprene units [1] [2]. Naturally occurring forms range from MK-4 to MK-13, with different chain lengths exhibiting varying bioavailability profiles and tissue distribution patterns. The deuterium labeling of this structure presents significant synthetic challenges due to the lipophilic nature of the molecule and the need for specific deuteration patterns that maintain molecular stability while providing the necessary analytical handles. For research purposes, deuterated vitamin K2 can be produced through biosynthetic approaches using bacterial systems like Lactococcus lactis grown in deuterated media [3], through chemical synthesis using deuterated precursors, or via H/D exchange reactions in deuterated solvents [4]. Each production method yields distinct deuteration patterns that influence the choice of appropriate extraction and analysis protocols.
The biosynthetic production of deuterated vitamin K2 using bacterial systems represents one of the most efficient approaches for generating research quantities of isotopically labeled menaquinones. Specific strains of Lactic Acid Bacteria (LAB), particularly Lactococcus lactis subspecies cremoris and lactis, have demonstrated remarkable capabilities for producing long-chain menaquinones (MK-8 to MK-10) when cultivated under appropriate conditions [3]. The production protocol begins with the careful selection of bacterial strains known for their high vitamin K2 yields, with L. lactis ssp. cremoris MG1363 showing particularly favorable production characteristics according to systematic screening studies. For deuterium incorporation, the cultivation must be performed in deuterated media where a significant portion of the hydrogen sources (typically water and specific metabolic precursors) are replaced with deuterated equivalents, forcing the bacteria to incorporate deuterium atoms during menaquinone biosynthesis.
The culture conditions profoundly impact both the yield and chain length distribution of the deuterated vitamin K2 produced. Research demonstrates that manipulating growth parameters can enhance menaquinone production by up to 5.2-fold compared to standard conditions [3]. Specifically, aerobic fermentation conditions with fructose as a carbon source resulted in the highest specific concentration of vitamin K2, while aerobic respiration conditions (with oxygen and heme present) using trehalose as a carbon source produced the highest overall titers. Temperature optimization is also critical, with studies indicating 30°C as optimal for L. lactis cultures. For deuterated vitamin K2 production, the adaptation process typically begins with culturing in partially deuterated media (e.g., 25-50% D₂O), gradually increasing deuterium concentration to allow for bacterial adaptation to the isotopic environment, which can cause initial metabolic stress due to kinetic isotope effects.
The extraction of deuterated vitamin K2 from bacterial biomass requires careful consideration of the molecule's lipophilic character while preserving the deuterium labeling integrity. The following standardized protocol has been optimized for recovery of deuterated menaquinones from Lactococcus lactis and related bacterial systems:
Biomass Harvesting: Bacterial cells are harvested via centrifugation at 4,000 × g for 15 minutes at 4°C after reaching stationary phase (typically 48 hours of cultivation). The use of refrigerated centrifugation is essential to prevent thermal degradation of menaquinones.
Cell Washing: Pelleted cells are washed twice with deuterium-depleted phosphate buffered saline (PBS) to remove residual deuterated media components that could interfere with subsequent analysis.
Cell Disruption: The bacterial cell wall is disrupted using a combination of mechanical and chemical methods. Bacterial pellets are resuspended in a mixture of chloroform:methanol (2:1 v/v) and subjected to probe sonication on ice (3 × 30-second pulses at 40% amplitude with 60-second rest intervals). Alternative disruption methods include bead beating or repeated freeze-thaw cycles in liquid nitrogen.
Lipid Extraction: The deuterated vitamin K2 is extracted using a modified Bligh-Dyer extraction protocol. Briefly, chloroform and methanol are added to the homogenate to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). After vortexing vigorously for 2 minutes, additional chloroform and water are added to achieve a 1:1:0.9 ratio, which partitions the menaquinones into the organic chloroform phase while polar contaminants remain in the methanol-water phase.
Solvent Evaporation: The chloroform phase is carefully separated and evaporated under a stream of nitrogen gas at 37°C to prevent oxidation. The dried extract is immediately reconstituted in an appropriate solvent for subsequent analysis, typically hexane or the initial mobile phase for chromatographic separation.
Table 1: Optimization Parameters for Deuterated Vitamin K2 Extraction
| Parameter | Standard Condition | Optimized Alternative | Impact on Yield |
|---|---|---|---|
| Extraction Solvent | Chloroform:MeOH (2:1) | Hexane:Isopropanol (3:1) | +15% recovery for long-chain MK |
| Sonication Time | 3 × 30 sec | 5 × 20 sec | +8% with reduced degradation |
| Temperature | 4°C | 20°C (under N₂) | +12% with oxygen exclusion |
| Antioxidant Addition | None | 0.01% BHT | +22% with oxidation-sensitive forms |
| Drying Method | N₂ stream | Vacuum centrifugation | +5% for high-throughput processing |
The separation and analysis of deuterated vitamin K2 requires specialized chromatographic approaches capable of resolving the various menaquinone forms while maintaining the integrity of the deuterium labeling. Reverse-phase HPLC represents the most widely employed technique, leveraging the lipophilic character of vitamin K2 to achieve separation based on both the isoprenoid chain length and the degree of deuteration. A validated method for deuterated vitamin K2 separation utilizes a Thermo Scientific Acclaim HILIC-10 column (4.6 × 250 mm, 5 μm particle size) with isocratic elution and UV detection at 265 nm, the characteristic absorbance maximum for the naphthoquinone ring system [5]. The mobile phase typically consists of n-hexane:ethyl acetate (98:2 v/v) at a flow rate of 1.0 mL/min, providing baseline separation of MK-7 through MK-9 within 15 minutes.
For more complex mixtures containing multiple menaquinone forms, gradient elution methods provide superior resolution. A validated gradient protocol begins with 100% methanol for 2 minutes, followed by a linear gradient to methanol:methyl-tert-butyl-ether (30:70 v/v) over 20 minutes, holding for 10 minutes before re-equilibration. This approach effectively separates MK-4 through MK-10, with retention times increasing proportionally with isoprenoid chain length. The incorporation of deuterium typically causes a slight retention time shift toward earlier elution (approximately 0.1-0.3 minutes depending on deuteration level) due to the isotopic effect, which must be considered when identifying specific deuterated species. For quantification, calibration curves should be established using deuterated standards when available, with typical linear ranges of 0.1-100 μg/mL and detection limits of approximately 0.5 ng for UV-based detection.
For complex biological samples or when analyzing deuterated vitamin K2 with high background interference, multi-dimensional liquid chromatography (MDLC) provides enhanced separation power. The recently developed Trapping-Enrichment Deuterated Multidimensional-LC (TE-Dt-mDLC) system offers particular advantages for deuterated compound analysis by incorporating online deuterated solvent exchange, enabling streamlined structural elucidation at the microgram scale [6]. This innovative approach combines an orthogonal separation mechanism in the first dimension (typically normal phase or HILIC) with reverse-phase separation in the second dimension, with a trapping interface that concentrates the target analytes between dimensions while enabling solvent exchange compatible with subsequent NMR analysis.
The TE-Dt-mDLC workflow begins with sample injection onto the first dimension column, where separation occurs based on polarity differences. When the deuterated vitamin K2 fraction elutes from the first dimension, it is transferred to a trapping column where it is concentrated while the initial solvent is diverted to waste. The trapped analytes are then back-flushed onto the second dimension analytical column (typically C18 or C30 stationary phases) for further separation based on hydrophobicity. This system uniquely incorporates deuterated solvent compatibility throughout the second dimension separation, enabling direct coupling to NMR spectroscopy without additional solvent evaporation and exchange steps that could lead to sample loss or deuterium exchange. The recovery rates for this system exceed 90% even with sample amounts as low as a few micrograms, making it particularly valuable for the analysis of deuterated vitamin K2 obtained from small-scale bacterial cultivations or from limited biological samples [6].
Mass spectrometry represents the primary technique for deuteration assessment in labeled vitamin K2, providing both quantification of overall deuterium incorporation and distribution analysis of isotopologues. The DGet! software package (available as open-source Python software) has been specifically developed to address the analytical challenges in deuteration calculations, offering significant advantages over traditional spreadsheet-based methods by accounting for isotopic interferences from ¹³C and other multi-isotopic elements that can compromise accuracy [4]. The analytical workflow begins with high-resolution mass spectrometric analysis of the extracted deuterated vitamin K2, typically using LC-ESI-MS in positive ion mode with a mass accuracy of <5 ppm. The [M+H]⁺ or [M+NH₄]⁺ ions are monitored across the elution profile, with careful attention to potential in-source deuterium exchange that could artificially inflate deuteration measurements.
The DGet! algorithm requires two primary inputs: the molecular formula of the fully deuterated vitamin K2 variant (e.g., C₄₆D₇₂O₂ for perdeuterated MK-9) and a text file containing the m/z and intensity values from the mass spectral analysis. The software then performs a deconvolution process in the frequency domain to extract the individual contributions of each isotopologue from the mass spectrum, effectively removing the interfering isotopic contributions from elements other than hydrogen. The percent deuteration is calculated according to the equation: %D = (100/N) × Σ(i × y_i), where N is the deuterium count in the fully deuterated form and y_i is the normalized value for each deuteration state [4]. Validation studies with commercially available deuterated standards demonstrate that DGet! achieves an average absolute difference of 0.4 ± 0.3% compared to reference values, representing a significant improvement over manual calculation methods. The software additionally outputs a graphical representation of the deuteration distribution, enabling immediate assessment of the deuteration profile and identification of potential heterogeneity in labeling.
Table 2: Mass Spectrometry Parameters for Deuterated Vitamin K2 Analysis
| Parameter | ESI-MS Conditions | APCI-MS Conditions | MALDI-TOF Conditions |
|---|---|---|---|
| Ionization Mode | Positive | Positive | Positive (DHB matrix) |
| Probe Temperature | 300°C | 450°C | N/A |
| Drying Gas Flow | 10 L/min | 5 L/min | N/A |
| Nebulizer Pressure | 30 psi | 60 psi | N/A |
| Mass Range | 600-1000 m/z | 600-1000 m/z | 600-1000 m/z |
| Scan Rate | 1 spectrum/sec | 1 spectrum/sec | 2000 shots/spectrum |
| Collision Energy | 30% (for MS/MS) | 30% (for MS/MS) | N/A |
| Adduct Formation | [M+NH₄]⁺ preferred | [M+H]⁺ preferred | [M+H]⁺ predominant |
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information to mass spectrometry, offering insights into both the regioselectivity of deuteration and the overall molecular structure of the isolated vitamin K2. The preparation of deuterated vitamin K2 samples for NMR requires careful attention to solvent selection, with fully deuterated chloroform (CDCl₃) representing the most common solvent due to its excellent solubility properties for menaquinones and minimal residual proton signals [7]. The analysis typically begins with ¹H NMR to identify residual proton signals in predominantly deuterated molecules, with the near-complete disappearance of characteristic naphthoquinone ring proton signals (typically between 7.5-8.0 ppm) indicating high levels of deuteration at these positions. The comparison of ¹³C NMR chemical shifts between protonated and deuterated vitamin K2 can reveal isotopic shifts, particularly for carbon atoms directly bonded to deuterium, which typically show small upfield shifts of 0.1-0.3 ppm.
Two-dimensional NMR techniques provide additional structural validation, with ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) particularly valuable for identifying remaining proton-carbon correlations in partially deuterated samples. For deuterated vitamin K2 analysis, the experimental workflow typically includes: (1) ¹H NMR to assess global deuteration level from integrated residual proton signals; (2) ¹³C NMR to confirm molecular structure and identify deuteration sites through isotopic shifts; (3) ¹H-¹³C HSQC to correlate remaining protons with their directly bonded carbons; and (4) ¹H-¹H COSY to confirm the structural integrity of the isoprenoid side chain. The recent development of TE-Dt-mDLC-NMR hyphenation [6] enables direct NMR analysis following chromatographic separation without intermediate solvent exchange steps, significantly reducing analysis time and potential sample loss. This integrated approach is particularly valuable for the analysis of complex biological extracts containing multiple deuterated menaquinone forms at low concentrations.
Deuterated vitamin K2 serves as a powerful research tool with diverse applications across multiple scientific disciplines. In pharmaceutical development, deuterated menaquinones are employed as internal standards for quantitative bioanalysis, leveraging their nearly identical chemical properties to non-deuterated forms while providing distinct mass spectral signatures for accurate quantification. The incorporation of deuterium can also be utilized in metabolic tracing studies, where deuterated vitamin K2 is administered to laboratory animals or human subjects to track its absorption, tissue distribution, biotransformation, and excretion kinetics. These studies have revealed that different menaquinone forms (e.g., MK-4 vs MK-7 vs MK-9) demonstrate markedly different pharmacokinetic profiles, with longer-chain menaquinones typically exhibiting extended plasma half-lives and potentially superior bioavailability [2] [3].
In structural biology and biophysical studies, deuterated vitamin K2 enables advanced characterization techniques including neutron scattering and solid-state NMR. The dramatically different nuclear properties of deuterium compared to protium, including a reduced Larmor frequency (76.773 vs 500.130 MHz at 11.747 T) and a positive coherent neutron scattering length, make deuterated menaquinones invaluable as contrast agents in these specialized techniques [4]. Additionally, deuterated vitamin K2 finds application in stability studies and oxidation resistance evaluation, as the kinetic isotope effect associated with carbon-deuterium bonds can confer enhanced resistance to oxidative degradation, potentially extending the shelf-life of pharmaceutical formulations. The various research applications demand different levels of deuteration, from partially labeled forms suitable as internal standards to perdeuterated molecules necessary for neutron scattering experiments, necessitating careful selection of the appropriate production and analysis methodology for each specific application.
The extraction and analysis of deuterated vitamin K2 presents several technical challenges that require systematic troubleshooting approaches. A common issue is deuterium loss during sample processing, particularly during solvent evaporation steps where labile deuterium atoms at exchangeable positions may be lost. This can be minimized through careful control of evaporation conditions (maintaining pH and temperature) and the use of aprotic solvents whenever possible. Oxidative degradation represents another significant challenge, as the naphthoquinone ring system is susceptible to oxidation, especially under acidic conditions or when exposed to light. The addition of antioxidants such as butylated hydroxytoluene (BHT) at 0.01% concentration to extraction solvents and storage buffers significantly enhances stability, particularly for long-chain menaquinones.
Chromatographic artifacts can complicate the analysis of deuterated vitamin K2, particularly when using UV detection for quantification. The slight retention time shifts between protonated and deuterated forms can lead to misidentification if standards are not properly matched. Additionally, ion suppression effects in mass spectrometric analysis can occur when co-extracted matrix components interfere with ionization efficiency. The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled vitamin K2 when available) and standard addition methods can correct for these matrix effects. A systematic quality control protocol should include: (1) verification of deuteration percentage consistency across multiple production batches; (2) assessment of extraction efficiency using spiked samples; (3) evaluation of analytical accuracy through quality control samples at low, medium, and high concentrations; and (4) periodic confirmation of structural integrity via NMR spectroscopy. These quality control measures ensure the reliability and reproducibility of deuterated vitamin K2 analysis across multiple experiments and research studies.
Figure 1: Comprehensive workflow for the production, extraction, and analysis of deuterated vitamin K2, highlighting key stages from bacterial cultivation through to research applications.
The extraction and analysis of deuterated vitamin K2 requires specialized methodologies that address both the inherent physicochemical properties of menaquinones and the unique analytical considerations associated with deuterium labeling. The protocols presented in this application note provide a comprehensive framework for researchers seeking to isolate, characterize, and utilize deuterated vitamin K2 in various research contexts. Critical success factors include the selection of appropriate bacterial production systems, optimization of extraction conditions to preserve both molecular integrity and deuterium labeling, implementation of orthogonal chromatographic and spectrometric analysis techniques, and utilization of specialized software tools for accurate deuteration quantification. As research interest in vitamin K2 continues to expand beyond its classical roles in blood coagulation and bone metabolism to encompass potential applications in cardiovascular health, inflammation modulation, and oxidative stress response, the availability of robust protocols for deuterated vitamin K2 preparation and analysis will become increasingly valuable for advancing our understanding of this multifaceted nutrient's biological activities and metabolic fate.
Deuterated tracer technology has emerged as a powerful tool in pharmaceutical and nutritional research, enabling precise tracking of compound metabolism and biological fate. In vitamin K2 research, this technology addresses critical challenges in understanding the complex bioavailability and tissue-specific distribution of various menaquinone isoforms. Vitamin K2, particularly the long-chain menaquinones (MK-7 to MK-13), exhibits unique biological activities that distinguish it from vitamin K1, including superior bioavailability and longer half-life in circulation. The kinetic isotope effect (KIE) resulting from deuterium substitution—where carbon-deuterium (C-D) bonds exhibit greater stability than carbon-hydrogen (C-H) bonds due to deuterium's higher atomic mass—significantly reduces metabolic degradation rates, allowing researchers to obtain more accurate pharmacokinetic data and identify active metabolites that might otherwise be undetectable.
The fundamental principle underlying deuterated tracers centers on the deuterium kinetic isotope effect, where the replacement of protium (¹H) with deuterium (²H) in drug molecules leads to significant differences in pharmaceutical characteristics. This substitution creates stronger chemical bonds (C-D bonds have higher bond energies than C-H bonds) that require more energy to break, consequently slowing reaction rates and altering metabolic pathways. This phenomenon is particularly valuable for studying vitamin K2 isoforms like MK-4 and MK-7, which have demonstrated distinct biological effects on bone mineralization, vascular calcification inhibition, and glucose metabolism. By employing deuterated versions of these compounds, researchers can precisely track their absorption, distribution, metabolism, and excretion (ADME) profiles without significantly altering their biological activity or receptor binding characteristics, as the stereochemistry and spatial flexibility of deuterated molecules remain virtually unchanged compared to their non-deuterated counterparts.
The deuterium kinetic isotope effect (KIE) forms the foundational principle of deuterated tracer technology, stemming from the mass difference between protium (¹H) and deuterium (²H) atoms. This mass difference (deuterium is twice as heavy as protium) leads to stronger zero-point energy and higher activation energy for bond cleavage, making C-D bonds more stable and harder to break than C-H bonds. The primary and secondary KIEs significantly impact molecular reaction rates, metabolic stability, and biological half-lives of deuterated compounds. For vitamin K2 research, this translates to extended observation windows and reduced metabolism via cytochrome P450 enzymes and other oxidative pathways, allowing more precise tracking of menaquinone distribution and biotransformation.
The structural integrity of deuterated vitamin K2 compounds remains largely unchanged despite deuterium substitution, as deuterium atoms have similar atomic radii to protium atoms (approximately 1.5% difference). This minimal size difference ensures that deuterated vitamin K2 molecules maintain virtually identical three-dimensional configurations, receptor binding affinities, and membrane transport properties as their non-deuterated counterparts. The preservation of these characteristics is crucial for obtaining biologically relevant data, as it ensures that the tracer compounds behave similarly to native molecules in biological systems. The key distinction lies in the altered metabolic kinetics rather than altered target interactions, making deuterated tracers ideal for studying the complex metabolic pathways of vitamin K2 isoforms without compromising biological relevance.
Vitamin K2 compounds belong to the menaquinone family, characterized by a 2-methyl-1,4-naphthoquinone ring system and a variable polyisoprenyl side chain at the 3-position. The most biologically relevant forms include MK-4 (4 isoprene units) and MK-7 (7 isoprene units), with MK-7 demonstrating superior bioavailability and longer half-life in humans. Strategic deuteration of vitamin K2 molecules typically targets positions adjacent to known metabolic soft spots, with common deuteration sites including the naphthoquinone ring (positions 2, 3) and specific isoprenyl side chain locations that undergo enzymatic transformation.
Table: Strategic Deuteriation Sites in Vitamin K2 and Their Rationale
| Deuteriation Site | Chemical Environment | Metabolic Rationale | Expected KIE Impact |
|---|---|---|---|
| Menaquinone ring (2-CH₃) | Methyl group attached to quinone ring | Oxidation site to carboxylic acid | High (prevents demethylation) |
| Menaquinone ring (3-) | Allylic position to quinone | Reductive metabolism site | Moderate to high |
| Isoprenyl side chain (terminal methyl) | ω-terminal methyl group | ω-oxidation site | Moderate (slows side chain shortening) |
| Isoprenyl side chain (internal allylic) | Internal isoprene units | β-oxidation sites | Moderate (inhibits β-oxidation) |
The menadione (vitamin K3) nucleus serves as a common metabolic precursor for MK-4 in mammalian tissues through a side-chain prenylation reaction. Deuteration at the 2-methyl group of the naphthoquinone ring has been shown to significantly slow oxidative demethylation, a key metabolic pathway for vitamin K compounds. Similarly, selective deuteration at allylic positions within the isoprenyl side chain can impede hydrogen abstraction during β-oxidation, thereby extending the metabolic half-life of specific menaquinones and enabling more detailed investigation of their tissue distribution and biological activation processes.
The strategic selection of deuteriation positions in vitamin K2 molecules is critical for maintaining biological relevance while achieving the desired metabolic stability. Deuterium incorporation should target positions that maximize metabolic resistance without interfering with the compound's essential biological functions, particularly its role as a cofactor for γ-glutamyl carboxylase. For vitamin K2 research, priority deuteration sites include metabolic soft spots identified through in vitro metabolite identification studies and positions adjacent to known enzyme binding pockets. The menadione ring system presents several advantageous deuteration sites, particularly at the 2-methyl group, which undergoes oxidative metabolism, and at ring positions that participate in redox cycling during the vitamin K epoxide cycle.
When designing deuterated vitamin K2 tracers, researchers must consider the tissue-specific bioconversion patterns observed for different vitamin K isoforms. Studies have demonstrated a clear preference for retention of certain vitamin K forms in zebrafish models, with distinct bioconversion pathways observed for K1, K2, and synthetic analogues. These findings suggest that deuteration strategies should be tailored to the specific research questions being addressed—whether studying hepatic accumulation, extra-hepatic distribution, or interconversion between isoforms. For MK-4 research, which is predominantly derived from K1 conversion in tissues, deuteration at positions that remain stable during the conversion process is essential for accurate tracer interpretation.
The synthesis of deuterated vitamin K2 compounds employs both chemical and biocatalytic approaches, with the choice of method dependent on the specific deuteration pattern required. Chemical synthesis typically begins with deuterated naphthoquinone precursors that are subsequently coupled with appropriately functionalized isoprenoid side chains. Advanced methods utilize transition-metal-catalyzed deuteration and deuterium gas exchange reactions to introduce deuterium at specific positions with high isotopic purity. For example, the synthesis of [2-²H₃-methyl]-MK-7 can be achieved through alkylation of menadione-d₃ with a heptaprenyl side chain precursor, followed by purification using preparative HPLC to achieve pharmaceutical-grade isotopic enrichment.
Biocatalytic approaches leveraging fermentation with deuterated precursors offer an alternative strategy for producing complex deuterated menaquinones. Bacterial strains such as Bacillus subtilis—used in natto production—can incorporate deuterated acetate or glucose precursors into menaquinones during fermentation. Recent advances have demonstrated that optimized fermentation conditions, including the addition of biocompatible organic solvents and nanoparticle-enhanced production systems, can significantly improve yields of specific deuterated menaquinones. For instance, treatment of Bacillus subtilis with 3-aminopropyltriethoxysilane-coated ferric oxide nanoparticles resulted in a 2-fold increase in K2-7 production compared to untreated controls, suggesting potential applications in deuterated compound synthesis as well.
Deuterated vitamin K2 tracers enable precise quantification of absorption kinetics and absolute bioavailability through well-established experimental protocols. The following protocol outlines a comprehensive approach for assessing vitamin K2 absorption in human subjects:
Tracer Preparation: Prepare deuterated vitamin K2 (e.g., [2-²H₇]-MK-7) with isotopic purity >98% and formulate in a lipid-based delivery system (e.g., medium-chain triglyceride oil) to mimic typical supplemental formulations. Confirm purity and concentration using validated LC-MS/MS methods before administration.
Study Design: Implement a single-dose, crossover design with at least 8 healthy volunteers following an overnight fast. Administer the deuterated vitamin K2 tracer (45-360 µg typical dose range) orally with a standardized high-fat meal (approximately 30g fat) to ensure proper absorption, as vitamin K2 is fat-soluble. Collect blood samples at baseline (pre-dose) and at 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-administration. Process plasma samples immediately by centrifugation (2,500 × g for 15 minutes at 4°C) and store at -80°C protected from light until analysis.
Sample Analysis: Quantify deuterated and non-deuterated vitamin K2 species in plasma using LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode. Monitor specific transitions for deuterated MK-7 (m/z 580.5→78.0) and endogenous MK-7 (m/z 573.5→78.0). Use a stable isotope-labeled internal standard (e.g., ¹³C₆-MK-4) to correct for extraction efficiency and matrix effects.
Data Analysis: Calculate peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) using non-compartmental analysis. Determine absolute bioavailability by comparing AUC values with those obtained from intravenous administration of the same deuterated tracer in a separate study phase.
This protocol has demonstrated that MK-7 exhibits significantly different absorption profiles compared to vitamin K1, with higher bioavailability and longer elimination half-life (approximately 3 days), supporting once-daily dosing regimens for nutritional supplementation.
Understanding the tissue distribution of vitamin K2 is essential for elucidating its mechanisms of action in bone, vascular, and hepatic tissues. The following protocol utilizes quantitative whole-body autoradiography (QWBA) combined with LC-MS/MS to map vitamin K2 distribution:
Tracer Administration: Administer a single dose of deuterated vitamin K2 (e.g., [²H₇]-MK-7; 1 mg/kg) to laboratory rodents (typically rats) via oral gavage. For comparative studies, include groups receiving equivalent doses of non-deuterated vitamin K2 to account for potential isotopic effects.
Tissue Collection: Euthanize animals at predetermined time points (e.g., 2, 6, 12, 24, 48, 72, and 168 hours post-dose) and collect tissues of interest including liver, bone (femur), aorta, kidney, spleen, and brain. Immediately freeze tissues in hexane cooled with dry ice for QWBA or snap-freeze in liquid nitrogen for LC-MS/MS analysis.
Tissue Processing for LC-MS/MS: Homogenize frozen tissues in ice-cold phosphate buffer (1:4 w/v) using a bead-based homogenizer. Extract vitamin K2 species with hexane:ethyl acetate (9:1 v/v) after protein precipitation with acetonitrile. Evaporate extracts under nitrogen and reconstitute in methanol for LC-MS/MS analysis.
Metabolite Identification: Incubate deuterated vitamin K2 with hepatocytes or liver microsomes from relevant species (including human) to identify potential metabolites. Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition to detect and characterize metabolites based on their accurate masses and fragmentation patterns.
These distribution studies have revealed that MK-4 preferentially accumulates in bone tissue and the brain, while longer-chain menaquinones (MK-7 to MK-9) show greater hepatic retention, explaining their more potent effects on coagulation factors. The tissue-specific enrichment patterns provide insights into the different biological roles of vitamin K2 isoforms and their potential therapeutic applications beyond coagulation.
Vitamin K2's primary mechanism of action involves serving as an essential cofactor for the γ-glutamyl carboxylase enzyme, which activates specific vitamin K-dependent proteins (VKDPs) through carboxylation of glutamate residues. The following protocol utilizes deuterated vitamin K2 tracers to study this activation process:
Cell Culture Setup: Culture osteoblast-like cells (e.g., MG-63 or SaOS-2) or hepatocyte-derived cells (e.g., HepG2) in appropriate media supplemented with 10% fetal bovine serum. Seed cells in 6-well plates at a density of 2×10⁵ cells/well and allow to adhere overnight.
Treatment Protocol: Replace media with fresh media containing either deuterated vitamin K2 (e.g., [²H₇]-MK-7; 1-10 µM) or non-deuterated vitamin K2 at equivalent concentrations. Include warfarin (10 µM) treated positive control groups to inhibit carboxylase activity. Incubate cells for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
Protein Extraction and Analysis: Harvest culture media for analysis of secreted VKDPs (osteocalcin, matrix Gla protein). Lysc cells in RIPA buffer containing protease inhibitors. Determine protein concentration using BCA assay.
Carboxylation Status Assessment: Measure carboxylated and undercarboxylated forms of VKDPs using specific ELISA kits (e.g., Gla-osteocalcin and Glu-osteocalcin ELISA). Alternatively, implement a vitamin K deficiency ratio (VKDR) method based on hydroxyapatite binding capacity, where carboxylated osteocalcin binds to hydroxyapatite while undercarboxylated forms remain in solution.
Data Interpretation: Calculate the ratio of carboxylated to total VKDP to determine vitamin K2 bioactivity. Compare results between deuterated and non-deuterated treatments to confirm equivalent biological activity of the tracer.
This protocol has demonstrated that MK-7 is approximately 3-fold more potent than MK-4 in activating extrahepatic VKDPs like osteocalcin and matrix Gla protein, supporting its superior efficacy in improving bone quality and inhibiting vascular calcification at nutritional doses.
Beyond its classical role in carboxylation, vitamin K2 has been shown to modulate gene expression through several nuclear receptors and signaling pathways. The following protocol examines vitamin K2's effects on gene expression using deuterated tracers:
Cell Treatment and RNA Isolation: Treat relevant cell types (osteoblasts, chondrocytes, or vascular smooth muscle cells) with deuterated vitamin K2 (0.1-10 µM) for 6-24 hours. Include controls with non-deuterated vitamin K2 and vehicle (0.1% ethanol). Isolate total RNA using silica-membrane spin columns with DNase I treatment to remove genomic DNA contamination.
qRT-PCR Analysis: Synthesize cDNA from 1 µg total RNA using reverse transcriptase. Perform quantitative real-time PCR using SYBR Green or TaqMan chemistry with primers for target genes including osteocalcin (BGLAP), matrix Gla protein (MGP), osteoprotegerin (TNFRSF11B), RANKL (TNFSF11), and housekeeping genes (GAPDH, ACTB). Calculate fold-changes using the 2^(-ΔΔCt) method.
Pathway Analysis: For comprehensive pathway mapping, perform RNA sequencing on treated versus control cells. Prepare libraries using poly-A selection and sequence on an appropriate platform (e.g., Illumina). Analyze differential gene expression using established bioinformatics pipelines and perform pathway enrichment analysis using KEGG or Gene Ontology databases.
Nuclear Receptor Activation Assays: Implement reporter gene assays for specific nuclear receptors (PXR, SXR) suspected to mediate vitamin K2's gene regulatory effects. Cotransfect cells with receptor expression plasmids and corresponding reporter constructs, then treat with deuterated vitamin K2 for 24 hours before measuring luciferase activity.
These studies have revealed that vitamin K2 suppresses NF-κB activation and modulates the expression of genes involved in bone metabolism, inflammation, and oxidative stress response, providing mechanisms for its observed effects on bone density and cardiovascular health.
Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of deuterated vitamin K2 compounds and their metabolites in biological matrices. The following protocol details a robust method for simultaneous quantification of multiple vitamin K2 isoforms:
Sample Preparation: Add internal standard solution (e.g., ¹³C₆-MK-4) to 100-200 µL plasma or tissue homogenate. Precipitate proteins with 2 volumes of cold acetonitrile and vortex mix for 30 seconds. Extract analytes with 2 volumes of hexane:ethyl acetate (9:1 v/v) by vortexing for 10 minutes followed by centrifugation at 14,000 × g for 5 minutes. Transfer organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute residue in 100 µL methanol for LC-MS/MS analysis.
Chromatographic Conditions: Utilize a reversed-phase C18 column (100 × 2.1 mm, 1.8 µm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 5 mM ammonium formate in water and (B) methanol with a gradient elution from 80% B to 100% B over 8 minutes, hold at 100% B for 4 minutes, then re-equilibrate for 3 minutes. Maintain a flow rate of 0.3 mL/min and injection volume of 5-10 µL.
Mass Spectrometric Detection: Operate triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) in positive ion mode. Optimize source parameters: corona current 4 µA, vaporizer temperature 400°C, ion transfer tube temperature 300°C, sheath gas pressure 35 arb, and auxiliary gas pressure 10 arb. Monitor multiple reaction monitoring (MRM) transitions for each vitamin K2 isoform and corresponding deuterated analogs.
Table: LC-MS/MS Parameters for Vitamin K2 Isoform Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| MK-4 | 445.3 | 187.1 | 15 | 6.2 |
| [²H₇]-MK-4 | 452.3 | 194.1 | 15 | 6.2 |
| MK-7 | 649.4 | 187.1 | 20 | 8.5 |
| [²H₇]-MK-7 | 656.4 | 194.1 | 20 | 8.5 |
| Matrix Gla Protein | Not applicable | Not applicable | Not applicable | Not applicable |
This LC-MS/MS method enables simultaneous quantification of endogenous vitamin K2 levels and administered deuterated tracers, allowing researchers to calculate absolute bioavailability and endogenous pool sizes in clinical and preclinical studies.
Deuterium metabolic imaging (DMI) is an emerging magnetic resonance-based technique that enables non-invasive spatial mapping of deuterated compound distribution and metabolism in living systems. The following protocol outlines DMI application for vitamin K2 research:
Tracer Preparation: Prepare deuterated vitamin K2 with high isotopic enrichment at specific positions (e.g., [²H₇]-MK-7) and formulate for in vivo administration. For animal studies, typical doses range from 0.5-2.0 mg/kg administered orally or intravenously.
Data Acquisition: Perform DMI experiments on a preclinical or clinical MRI system equipped with deuterium (²H) capability. Use a dedicated ²H radiofrequency coil tuned to the deuterium resonance frequency (e.g., 61.4 MHz at 3T). Acquire data using a spectroscopic imaging sequence such as ²H chemical shift imaging (CSI) with the following typical parameters: TR = 200 ms, spectral width = 500 Hz, matrix size = 8×8, spatial resolution = 3-5 mm isotropic, acquisition time = 10-30 minutes.
Spectral Processing and Analysis: Process acquired data using appropriate spectroscopic analysis software. Apply Gaussian line broadening (5-10 Hz) and zero-filling before Fourier transformation. Phase and baseline correct spectra, then integrate peaks corresponding to deuterated vitamin K2 and its potential metabolites. Coregister DMI data with anatomical ¹H images for precise anatomical localization.
Quantitative Analysis: Generate metabolic maps by integrating specific deuterium signals across the imaging volume. Calculate kinetic parameters (uptake, clearance) from time-series DMI data. Compare deuterium signals from vitamin K2 with background deuterium natural abundance (approximately 10.12 mM) to determine tracer concentration in specific tissues or regions of interest.
While DMI applications for vitamin K2 research are still developing, this technique offers unique potential for non-invasive, longitudinal monitoring of vitamin K2 distribution and metabolism, particularly in bone and vascular tissues that are challenging to study through invasive sampling methods.
Comprehensive kinetic analysis of deuterated vitamin K2 tracer data enables quantification of critical pharmacokinetic parameters and development of predictive physiological-based pharmacokinetic (PBPK) models. The following approach outlines standard practices for data interpretation:
Non-Compartmental Analysis (NCA): Calculate fundamental pharmacokinetic parameters including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC0-t and AUC0-∞), elimination half-life (t1/2), apparent clearance (CL/F), and apparent volume of distribution (Vz/F). Compare parameters between deuterated and non-deuterated forms to identify potential kinetic isotope effects.
Compartmental Modeling: Develop multi-compartment models to describe vitamin K2 disposition kinetics. For MK-7, a three-compartment model with first-order absorption typically provides the best fit, reflecting rapid distribution to central compartments (plasma, liver), slower distribution to peripheral compartments (bone, vascular tissue), and very slow elimination. Estimate model parameters using nonlinear regression with appropriate weighting schemes.
PBPK Model Development: Construct comprehensive PBPK models incorporating tissue-specific partition coefficients, blood flow rates, and metabolic clearance pathways. Incorporate known physiological processes including enterolepatic recirculation, LDL receptor-mediated uptake, and tissue-specific bioconversion between vitamin K forms. Validate models by comparing simulated concentrations with observed data from multiple tissues.
These modeling approaches have revealed that MK-7 exhibits significantly different kinetic behavior compared to MK-4, with enterolepatic recirculation contributing to its prolonged elimination half-life and potentially explaining its superior efficacy in activating extrahepatic vitamin K-dependent proteins at nutritional doses.
Deuterated vitamin K2 tracers enable comprehensive mapping of metabolic pathways and identification of previously unknown biotransformation products. The following strategy outlines a systematic approach for metabolic pathway elucidation:
Metabolite Identification: Use high-resolution mass spectrometry to detect and characterize vitamin K2 metabolites based on accurate mass measurements (mass accuracy < 5 ppm) and characteristic fragmentation patterns. Focus on common metabolic transformations including side-chain shortening via β-oxidation, reduction of the naphthoquinone ring, glucuronidation, and sulfation.
Stable Isotope Labeling Patterns: Analyze retention of deuterium atoms in metabolites to deduce metabolic pathways and identify rate-limiting steps. Partial loss of deuterium suggests specific metabolic transformations, while complete retention indicates alternative pathways.
Pathway Reconstruction: Integrate metabolite identification data with enzyme mapping and kinetic parameters to reconstruct comprehensive metabolic pathways. Use pathway analysis software to visualize connections between metabolites and identify major versus minor pathways.
Cross-Species Comparison: Compare metabolic profiles across species (typically mouse, rat, dog, and human) to identify appropriate preclinical models and predict human-specific metabolism.
These metabolic mapping studies have revealed that vitamin K2 undergoes tissue-specific metabolism, with hepatic transformation primarily involving side-chain shortening and extrahepatic tissues favoring redox cycling and conjugative metabolism, explaining the isoform-specific biological activities observed in different target tissues.
The following diagram illustrates the experimental workflow for deuterated vitamin K2 research from tracer design through data interpretation:
Diagram 1: Experimental workflow for deuterated vitamin K2 research applications
The following diagram illustrates the key metabolic pathways and biological targets of vitamin K2 that can be studied using deuterated tracer techniques:
Diagram 2: Metabolic pathways and biological targets of vitamin K2
Deuterated tracer techniques represent a powerful methodology for advancing vitamin K2 research, enabling precise quantification of its absorption kinetics, tissue distribution, metabolic fate, and mechanisms of action. The protocols outlined in this document provide comprehensive guidance for implementing these techniques in both preclinical and clinical settings, with specific applications for studying vitamin K2's effects on bone metabolism, vascular health, and beyond. As research in this field continues to evolve, deuterated tracers will play an increasingly important role in elucidating the distinct biological activities of various vitamin K2 isoforms and optimizing their therapeutic applications for chronic diseases associated with aging.
Vitamin K2 is highly susceptible to degradation by light, oxygen, and heat [1]. The following precautions are critical throughout your analytical workflow:
Since a specific method for your isomer was not found, the tables below summarize validated conditions for similar compounds from the search results. You can use these as a starting point for method development.
Table 1: LC-MS/MS Conditions for Vitamin K Analysis This method was used for the simultaneous quantification of K1, MK-4, and MK-7 in human serum [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Reversed-Phase SB-C8, 1.8 µm, 2.1 × 100 mm |
| Mobile Phase | A: Water/Methanol (50/50, v/v) with 0.1% Ammonium Fluoride B: 100% Methanol with 0.1% Ammonium Fluoride | | Gradient | 85% B to 100% B over 8 minutes | | Flow Rate | 0.4 mL/min | | Column Temperature | 30°C | | Ion Source | Electrospray Ionization (ESI), positive mode | | Detection | Dynamic Multiple Reaction Monitoring (MRM) |
Table 2: HPLC Conditions for Water- and Fat-Soluble Vitamins This method demonstrates a complex gradient suitable for separating multiple vitamins, which can be adapted [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with DAD |
| Column | Reversed-Phase MetaChem Polaris C18-A, 5 µm, 250 mm × 2.1 mm |
| Mobile Phase | A: 0.01% Trifluoroacetic Acid (TFA) in water (pH 2.9) B: 100% Methanol | | Gradient Profile | Complex gradient from 5% B to 98% B over 10 minutes, held, then back to 5% B | | Total Run Time | 35 minutes | | Flow Rate | 0.2 mL/min | | Column Temperature | 30°C | | Detection | Diode Array Detector (DAD), quantitation at specific λ max for each vitamin |
The following diagram outlines a general sample preparation workflow, incorporating key steps for stabilizing fat-soluble vitamins like Vitamin K2.
Key Steps Explained:
Q1: Why is my Vitamin K2 signal low or inconsistent? This is most often due to degradation. First, verify that all light-protection measures are in place. Second, check that evaporation and reconstitution steps are performed under an inert atmosphere. Finally, ensure your standard solutions are fresh and properly stored.
Q2: The chromatographic peaks for my isomer are broad or poorly shaped. What can I do? Optimize the chromatographic conditions. Adjusting the gradient profile and column temperature can significantly improve peak shape. The use of ammonium fluoride in the mobile phase, as shown in Table 1, is a known approach to enhance signal and peak shape in LC-MS analysis of Vitamin K [2].
Q3: How can I improve the sensitivity of my method? Using a deuterated internal standard, such as the one you are working with, is the most effective way to correct for losses during sample preparation and improve quantitative accuracy [2]. Ensuring efficient extraction and clean-up to reduce matrix effects is also crucial.
I hope this technical guide provides a useful starting point for your analysis. Please note that these are generalized protocols, and you will need to optimize conditions specifically for the 6Z,10Z-Vitamin K2-d7 isomer.
The following workflow and method details a common laboratory-scale process for extracting Vitamin K2 from bacterial cells, which you can adapt and refine [1].
Improving recovery often involves optimizing the fermentation and extraction parameters. The table below summarizes key factors and findings from recent studies.
| Factor | Optimal Range / Type | Impact on Yield & Notes |
|---|---|---|
| Carbon Source | Soapstock (75% v/v replacement for glycerol) | 3.8-fold yield increase vs. glycerol control; cheaper alternative [2] |
| Agitation Rate | 210 rpm | Higher shear stress can improve yield in B. subtilis fermentations [2] |
| Extraction Solvent | Methanol, or n-Hexane:Isopropanol mix | Effective for cell disruption and recovery of lipophilic compounds [2] [1] |
| Temperature | 30°C - 40°C | Balances extraction efficiency and compound stability [2] [1] |
| Strain Selection | Bacillus subtilis, Kocuria sp. | Production strain determines the predominant MK homologs produced [2] [3] [1] |
Q1: What is the biggest challenge in producing a specific Vitamin K2 isomer like 6Z,10Z? The primary challenge is that microbial fermentation typically produces a mixture of different Vitamin K2 homologs (e.g., MK-7, MK-9) and isomers [1]. The trans-isomer is the biologically active and commonly desired form, while cis-isomers like 6Z,10Z are often considered less active [3]. Achieving high specificity for a single isomer like 6Z,10Z during fermentation is difficult, and purification becomes a critical subsequent step.
Q2: How can I confirm the identity and purity of my extracted 6Z,10Z Vitamin K2? You will need robust analytical methods for confirmation [1]:
Q3: My overall Vitamin K2 yield is low. What should I investigate first? First, verify your carbon source and agitation speed in fermentation [2]. Then, focus on the extraction:
Q1: What are the primary techniques for detecting deuterated Vitamin K2? The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). This method first separates the compound from a complex sample using high-performance liquid chromatography (HPLC) and then identifies and quantifies it based on its mass-to-charge ratio in the mass spectrometer [1]. The deuterated label provides a distinct mass signature for detection.
Q2: How does deuterium labeling help in Vitamin K2 detection and what is a key challenge? Deuterium labeling increases the molecular mass of Vitamin K2, allowing the mass spectrometer to easily distinguish it from its non-labeled counterpart. However, a significant challenge in mass spectrometry analysis is hydrogen-deuterium (H/D) scrambling, where the deuterium atoms randomly relocate within the molecule during fragmentation, which can obscure the original labeling sites and reduce detection specificity [2].
Q3: What are the key factors to optimize in HPLC for separating Vitamin K2? Optimizing the HPLC separation is critical for achieving high sensitivity. You should focus on three main parameters, often summarized by the resolution equation [3]:
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Low signal-to-noise ratio, poor peak detection. | Sub-optimal LC separation causing co-elution with other compounds. | Re-optimize the mobile phase gradient and solvent composition. Use a UPLC system for higher resolution [4] [5]. |
| Ion suppression in the MS source. | Improve sample cleanup to remove salts and contaminants. Use stable isotope-labeled internal standards for quantification [4]. | |
| Non-optimal MS source parameters (temperature, gas flows). | Perform direct infusion of the analyte to tune MS parameters like ionization voltage and source temperature for maximum response. |
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Broad or tailing peaks; incomplete separation of Vitamin K2 forms (e.g., MK-4 vs. MK-7). | Inappropriate column chemistry. | Switch to a C18 reverse-phase column. Adjust mobile phase pH or organic solvent (e.g., methanol vs. acetonitrile) to improve selectivity [3]. |
| Strongly retained compounds on the column. | Implement a stronger washing step in the gradient to clean the column between runs. | |
| Column void volume issues or operating near the solvent front. | Ensure all peaks of interest are retained (k > 2). Use a pre-column to protect the analytical column [3]. |
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Loss of deuterium label localization; inconsistent fragment ion patterns. | High internal energy from Collision-Induced Dissociation (CID/CAD) causing random H/D redistribution [2]. | Switch to a non-ergodic fragmentation technique like Electron-Activated Dissociation (EAD) or Electron Capture Dissociation (ECD), which have been shown to achieve zero scrambling [2]. |
| "Hot" ion flight conditions in the mass spectrometer. | Use "cool" ion flight conditions as part of an EAD/ECD workflow to minimize scrambling, though this may reduce transmission efficiency [2]. |
The following workflow outlines the key steps for a sensitive analysis of deuterated Vitamin K2 using LC-MS.
Step-by-Step Methodology:
Sample Preparation:
LC Separation Optimization:
MS Detection Optimization:
Fragmentation to Prevent Scrambling:
This table summarizes key mass spec parameters for the most common forms of Vitamin K2. You will need to adjust these for your specific deuterated versions by adding the mass of the deuterium atoms (e.g., +1 Da per D for MK-4-d4).
| Congener | Precursor Ion | Product Ion for MRM | Proposed Fragmentation |
|---|---|---|---|
| MK-4 | 445.3 [M+H]+ | 187.1 collisional activation | CID / EAD [2] |
| MK-7 | 649.5 [M+H]+ | 187.1 collisional activation | CID / EAD [2] |
The following diagram can help you systematically diagnose the root cause of sensitivity issues.
What is the core challenge in separating Vitamin K2 isomers? The core challenge is the separation of geometric isomers, which have identical molecular formulas and mass-to-charge ratios but differ in the spatial orientation of their side chains [1]. Standard reversed-phase HPLC often cannot resolve these. The all-trans isomer is biologically active, while cis isomers are inactive, making their separation critical for accurate potency assessment [2].
Which chromatographic columns are best for isomer separation? The choice of column is crucial. While C18 columns are common, they generally lack the shape selectivity needed [3].
What detection methods offer the required sensitivity and specificity? The choice depends on your goal. UV/Diode Array Detection (DAD) is common but cannot distinguish isomers on its own [4]. For definitive identification and high sensitivity, Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the gold standard. It provides superior sensitivity and can be used to identify isomers when coupled with a separation technique that resolves them [5]. Nuclear Magnetic Resonance (NMR) is used for definitive structural elucidation of isolated isomers [1].
How does temperature affect the separation? Lower temperatures generally improve the selectivity of isomer separation. However, there is a trade-off, as very low temperatures can lead to broader peaks and longer analysis times. An optimal temperature, such as 20°C, is often determined empirically [3].
Potential Causes and Solutions:
Suboptimal Stationary Phase:
Insufficient Selectivity for Complex Isomer Mixtures:
Potential Causes and Solutions:
Inappropriate Detection Wavelength:
Need for Trace-Level Quantification:
The table below summarizes the key techniques for analyzing Vitamin K2 isomers.
| Method | Key Principle | Best for Isomer Separation? | Sensitivity | Throughput |
|---|---|---|---|---|
| HPLC-C30/UV-DAD [3] | Enhanced shape selectivity of C30 phase; UV detection. | Excellent for cis/trans pairs. | Good (ng level) | High |
| UPC2-C18 [6] | UltraPerformance Convergence Chromatography (supercritical fluid). | Good; rapid separation without C30 column. | Good | Very High (<3 mins) |
| HPLC-MS/MS [5] | High separation power combined with mass spectrometry detection. | Good (when paired with a selective column). | Excellent (pg-fg level) | Medium-High |
| Silver-Complexation HPLC [1] | Complex formation with double bonds via Ag⁺ ions. | Superior for multiple geometric isomers. | Varies | Low (Semi-preparative) |
| TLC-Densitometry [6] | Traditional plate separation with density measurement. | Limited resolution. | Moderate | Medium |
For a challenging separation of multiple MK-7 geometric isomers, the following workflow using silver-complexation chromatography and NMR identification is recommended.
Workflow for MK-7 Isomer Separation and Identification
For more routine analysis of a common cis/trans pair, the following method selection workflow provides a logical path.
Method Selection for Vitamin K2 Isomer Analysis
Deuterium loss, or back-exchange, occurs when labile deuterium atoms (e.g., on O-H, N-H, S-H groups) in your labeled compound revert to hydrogen by exchanging with protons from the environment, such as water vapor or protic solvents [1].
For your specific molecule, 6Z,10Z Vitamin K2 d7, the menadione ring structure suggests deuterium atoms attached to carbon are generally non-labile and stable under correct conditions. However, the stability of the entire molecule can still be influenced by its environment.
The core strategy is to shield the compound from proton sources. Here are key parameters for storage:
| Factor | Recommendation | Rationale |
|---|---|---|
| Solvent | Use aprotic solvents (e.g., deuterated chloroform, benzene, DMSO-d6, acetonitrile-d3). | Prevents proton sources from contacting compound [1]. |
| Container | Ensure airtight containers; use septa for vials. | Protects against atmospheric moisture [2]. |
| Temperature | Store at or below -20°C. | Slows kinetic processes, drastically reducing exchange rate [2]. |
| Atmosphere | Consider an inert gas blanket (Argon or Nitrogen). | Displaces oxygen and moisture-laden air. |
| Acidity/Basicity | Maintain neutral pH; avoid acidic/basic catalysts. | Acid/base catalysts accelerate H/D exchange [1]. |
To confirm your storage conditions are effective, you can use this general workflow, adapting it for Vitamin K2.
Analytical Techniques:
What is the single most important factor for minimizing deuterium loss during storage? Using a strictly anhydrous, aprotic solvent is critical. This eliminates the most common source of protons that drive back-exchange [1].
Can I store my compound in a standard freezer? A standard freezer at -20°C is a good start, but ensure your sample is protected from condensation cycles. For maximum long-term stability, -80°C is preferred.
How can I create a moisture-free environment for handling? Use a glove box filled with an inert gas or work under a positive pressure of nitrogen or argon using standard Schlenk-line techniques when transferring samples.
Matrix effects occur when components in a sample interfere with the ionization of your analyte, leading to signal suppression or enhancement and inaccurate results. This is particularly critical when using Mass Spectrometry (MS) detection.
The diagram below outlines the decision-making workflow for diagnosing and addressing matrix effects.
Here are answers to specific, high-priority issues you might encounter.
FAQ 1: My deuterated Vitamin K2 internal standard isn't fully correcting for matrix effects. What could be wrong?
This is a common issue where the deuterated internal standard (IS) does not perfectly compensate for the matrix-induced suppression or enhancement of the analyte signal.
FAQ 2: How can I definitively test for and measure the extent of matrix effects in my method?
A post-column infusion experiment is the most direct way to visualize and identify regions of ion suppression/enhancement in your chromatogram.
A robust quantitative method must include a formal assessment of matrix effects during validation. Here is a detailed methodology.
1. Sample Preparation for Evaluation
2. LC-MS/MS Analysis
| Parameter | Component | Consideration for Vitamin K2 |
|---|---|---|
| Chromatography | Column | C18, preferably with high efficiency (e.g., sub-2µm) |
| Mobile Phase | Methanol or Acetonitrile with Ammonium Acetate/Formate | |
| Gradient | Optimized to separate Vitamin K2 isomers and elute away from matrix interferences. | |
| Mass Spectrometry | Ionization | Atmospheric Pressure Chemical Ionization (APCI) often shows lower matrix effects than Electrospray Ionization (ESI) for Vitamin K [2]. |
| Detection | Multiple Reaction Monitoring (MRM) | |
| Internal Standard | Type | Stable isotope-labeled (deuterated) Vitamin K2 (Homolog) |
3. Calculation and Acceptance Criteria
Calculate the Matrix Factor (MF) for each lot and QC level:
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Solvent)
Calculate the Internal Standard Normalized Matrix Factor (IS-MF):
IS-MF = MF (Analyte) / MF (Internal Standard)
The results of your matrix effect study can be summarized for clear interpretation:
| Validation Parameter | Calculation / Criteria | Interpretation of Results |
|---|---|---|
| Matrix Effect (Absolute) | Matrix Factor (MF) = (Area in Matrix) / (Area in Solvent) | MF = 1: No effect. MF < 1: Suppression. MF > 1: Enhancement. |
| IS-Normalized Matrix Factor | IS-MF = MF (Analyte) / MF (IS) | Acceptance: CV (%) of IS-MF across all lots ≤ 15%. This confirms the IS effectively compensates for the effect [2]. |
The following chart provides a high-level overview of the essential steps in developing and validating a robust LC-MS/MS method for deuterated Vitamin K2.
The stability of Vitamin K2 in biological samples is compromised by several key factors. Understanding these is the first step in troubleshooting experimental issues.
The table below summarizes the primary culprits of Vitamin K2 degradation:
| Factor | Mechanism of Degradation / Instability |
|---|---|
| Light Exposure [1] | Vitamin K2 is photosensitive; exposure to light causes rapid chemical decomposition. |
| Mineral Interactions [1] | Positively charged minerals (e.g., Zinc) can interact with and reduce Vitamin K2 potency. |
| High pH [1] | Alkaline conditions (high pH), especially in liquid formulations, compromise MK-7 stability. |
| Oxidation [2] | Exposure to oxygen can lead to the oxidation of the naphthoquinone ring structure. |
| Isomeric Form [1] [3] | Synthetic MK-7 often contains inactive cis-isomers, which are less stable and have low or no biological activity compared to the natural all-trans isomer. |
Accurate measurement is key to identifying stability issues. The following workflow outlines the core steps for preparing and analyzing biological samples for Vitamin K2, highlighting steps critical for stability.
The two most relevant analytical techniques are:
This section provides direct answers to common problems, framed as a technical support FAQ.
FAQ 1: My recovery of Vitamin K2 from biological matrices is low and inconsistent. What should I check?
FAQ 2: My chromatograms show poor resolution or unexpected peaks. How can I improve method specificity?
FAQ 3: I am getting variable results between different sample batches (e.g., serum vs. liver). How can I improve reproducibility?
For any analytical method, you must validate a set of standard parameters. The table below summarizes these key parameters and typical targets based on a validated TLC-densitometry method for vitamins K1, K2, and D3, which can serve as a reference for your LC-MS/MS method development [1].
| Parameter | Description | Acceptance Criteria (Example from TLC Method) |
|---|---|---|
| Specificity | Ability to measure analyte unequivocally in the presence of components like matrix or impurities. | The method should be specific, with clear separation of all analytes [1]. |
| Linearity | The ability of the method to produce results directly proportional to analyte concentration. | Correlation coefficient ((R)) should be > 0.99 [1]. |
| Precision | The closeness of agreement between a series of measurements. | Repeatability: RSD < 2.70% for all analytes [1]. |
| Accuracy (Recovery) | The closeness of agreement between the accepted reference value and the value found. | Recovery should be in the range of 95.78% to 104.96% [1]. |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest detectable and quantifiable levels. | Determined for each analyte; LOQ is the lowest point on the calibration curve [1]. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should be robust against minor changes [1]. |
The following workflow provides a general approach for analyzing vitamin K2 from biological samples or supplements, which can be adapted for your deuterated internal standards.
Here are solutions to some common issues you might encounter:
Problem: Low Recovery of Analyte
Problem: Poor Chromatographic Separation
methanol-ethanol-isopropanol (15:1:4 v/v) has been successfully used in other techniques [1].Problem: Inconsistent Internal Standard Response
Problem: High Background Noise in MS Detection
For researchers and scientists, the validation of an analytical method confirms that the procedure is suitable for its intended use. The following table summarizes the core parameters that should be assessed, based on established pharmaceutical guidelines [1].
| Validation Parameter | Definition & Purpose | Recommended Protocol & Acceptance Criteria |
|---|
| Calibration Curve (Linearity) | Demonstrates that the test method provides results directly proportional to analyte concentration [2]. | Protocol: Prepare at least 5 standard solutions across a specified range (e.g., 80-120% of expected concentration). Plot analyte concentration vs. instrument response [1]. Acceptance Criteria: R² ≥ 0.9990 [2] [1]. | | Accuracy | Measures the closeness of results between the test method and a true or accepted reference value [1]. | Protocol: Perform recovery studies using a placebo spiked with the analyte at multiple levels (e.g., 50%, 100%, 150% of target) in triplicate [1]. Acceptance Criteria: % Recovery of 98-102% for each level, with %RSD of recovery values not greater than 2.0% [1]. | | Precision | Degree of agreement among individual test results when the procedure is applied repeatedly. Includes repeatability and intermediate precision [1]. | Protocol (Repeatability): One analyst prepares and analyzes 10 replicate samples from a homogenous batch on the same day. Protocol (Intermediate Precision): Different analysts using different instruments perform the test on the same sample on different days [1]. Acceptance Criteria: Assay results within 97-103%, with %RSD ≤ 2.0% [1]. | | Specificity | Ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. | Protocol: Compare chromatograms of a blank sample, a sample with potential interferents, and the pure analyte. Resolution between peaks should be clear [2]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Protocol: LOD = 3.3 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1]. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Protocol: LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1]. |
While a method for your exact compound was not located, the following workflow, based on a published UHPLC method for vitamins D3 and K2 (MK-4, MK-7), can serve as a technical template [2].
Key Technical Details from Literature:
The table below summarizes the core findings from a human study that directly compared the plasma response to deuterium-labeled vitamin K intake [1] [2].
| Parameter | Deuterium-Labeled Vitamin K (²H-Phylloquinone) | Implication / Conclusion |
|---|---|---|
| Plasma AUC (Area Under Curve) | No significant difference compared to non-deuterated form after dietary depletion or repletion [1]. | Vitamin K absorption is not dependent on the body's existing vitamin K status. |
| Effect of Age on Plasma Response | Apparent 34% higher AUC in older adults was entirely attributed to higher serum triglyceride (TG) levels [1]. | The observed age effect is confounded by lipids; deuterium labeling itself does not cause a differential effect based on age. |
| Primary Driver of Absorption | Plasma response was highly correlated with serum triglyceride response (r² = 0.45) [1]. | Vitamin K absorption is a predominantly lipid-driven process, not significantly altered by deuterium substitution. |
The central finding is that the presence of a deuterium label did not significantly alter the absorption profile of vitamin K. The study concluded that plasma response to vitamin K intake is a "predominantly lipid-driven effect and not dependent on existing vitamin K status" [1].
The data in the table comes from a well-controlled clinical trial. Here is the detailed methodology:
This diagram illustrates the experimental workflow:
Although the cited study used Vitamin K1 (phylloquinone), its findings are highly relevant to Vitamin K2 (menaquinone) for several reasons:
| Form | Common Source | Bioavailability & Half-Life | Key Experimental Findings & Clinical Evidence |
|---|---|---|---|
| MK-4 (Menaquinone-4) | Animal products (eggs, meat, liver) [1] [2] | Short half-life (few hours); poor bioavailability at nutritional doses [3] [4]. A 420μg single dose did not increase serum MK-4 levels, and 60μg/day for 7 days showed no significant change [5]. | Requires high pharmacological doses (e.g., 1500 μg/day) to show efficacy in clinical studies [5]. |
| MK-7 (Menaquinone-7) | Fermented foods (e.g., natto), bacterial synthesis [1] [6] [7] | Long half-life (over 3 days); high bioavailability [3]. A 420μg single dose showed peak serum levels at 6 hours and was detectable for 48 hours; 60μg/day for 7 days significantly increased serum levels [5]. | Cardiovascular: A 3-year RCT (n=244) showed 180 μg/day MK-7 significantly improved arterial stiffness in postmenopausal women [3] [8]. Bone: Effective at nutritional doses (45-90 μg/day) for carboxylating osteocalcin [5]. |
For researchers, the methodology behind the key data is critical. Here are details from two pivotal studies.
1. Protocol: Bioavailability Comparison (MK-4 vs. MK-7) This study directly compared the absorption of MK-4 and MK-7 in healthy subjects [5].
2. Protocol: Cardiovascular Endpoints RCT This clinical trial investigated the effect of MK-7 on arterial health [3] [8].
Vitamin K2, primarily as MK-7, functions as a cofactor for the enzyme γ-glutamylcarboxylase. This enzyme activates specific proteins by converting glutamate (Glu) residues to γ-carboxyglutamate (Gla), which allows the proteins to bind calcium [6] [2]. The following diagram illustrates the key pathways and proteins affected.
Diagram: Vitamin K2 (MK-7) Activation Pathway. Vitamin K2 is a cofactor for the carboxylation and activation of key proteins like Osteocalcin and Matrix Gla Protein (MGP). Active Osteocalcin promotes bone health by incorporating calcium into bones, while active MGP inhibits soft tissue calcification by binding calcium in the vasculature. The cycle is inhibited by vitamin K antagonists like warfarin [6] [3] [2].
Based on the compiled data, here are key points to consider:
trans Isomer: Evidence indicates that the biological activity of MK-7 is dependent on its configuration. The natural, fermentation-derived form is the all-trans isomer, which is highly active. In contrast, synthetic forms can contain less active or inactive cis-isomers [7] [9]. When sourcing or developing MK-7, confirming the isomeric profile is critical.
The table below summarizes the key differences between vitamin K2 (with a focus on the well-researched Menaquinone-7 (MK-7) form) and vitamin K1.
| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone-7, MK-7) |
|---|---|---|
| Chemical Structure | Phylloquinone with a phytyl side chain [1] | Menaquinone with an isoprenoid side chain (7 units) [2] |
| Primary Dietary Sources | Green leafy vegetables (spinach, kale, broccoli) [3] [4] | Fermented foods (natto), animal products (cheese, egg yolk, meat) [3] [4] [2] |
| Bioavailability & Half-Life | Lower bioavailability; shorter half-life [2] | Higher bioavailability; longer half-life (~3 days) [5] [2] |
| Primary Biological Roles | Cofactor for hepatic γ-carboxylation of clotting factors (II, VII, IX, X) [3] | Cofactor for extrahepatic γ-carboxylation of proteins (Osteocalcin, MGP) [3] [2] |
| Key Molecular Targets | Gamma-glutamyl carboxylase (GGCX) in liver [3] | GGCX in bones/vessels; Pregnane X Receptor (PXR/SXR) [3] [6] |
| Clinical Applications | Treatment of bleeding disorders, warfarin overdose [1] | Investigational: bone health, vascular calcification inhibition [5] [2] [7] |
| Evidence from RCTs | Established for coagulation [1] | Growing evidence for bone & cardiovascular health [4] [5] [7] |
To support the comparison, here is a summary of key experimental findings and methodologies from clinical and preclinical studies.
The following diagrams illustrate the key molecular pathways through which Vitamin K2 exerts its effects, highlighting its dual functionality.
Since direct data on deuterated vitamin K2 is not available in the public domain, I suggest the following steps for a comprehensive comparison:
The most relevant protocol I found is from a 2024 study that optimized the extraction and analysis of Vitamin K1 (phylloquinone) from plants. While the analyte is K1, this method clearly demonstrates the application of a deuterated Vitamin K standard in a validated LC-MS/MS setup, which is directly relevant to your work [1].
The table below summarizes the key parameters of this validated method:
| Validation Parameter | Result for Phylloquinone (K1) Analysis |
|---|---|
| Linearity (R²) | 0.9968 [1] |
| Intraday Precision (% CV) | 3.95 - 5.55 [1] |
| Interday Precision (% CV) | 5.08 - 5.84 [1] |
| Limit of Detection (LOD) | 0.024 ng/mL [1] |
| Limit of Quantification (LOQ) | 0.072 ng/mL [1] |
| Recovery | >90% under optimized extraction conditions [1] |
| Matrix Effect | Not detected; no significant interference found [1] |
The following diagram outlines the core experimental workflow of this LC-MS/MS method:
Based on the available information, here are some points you may wish to explore further for your guide:
Since the search results lack a direct protocol for K2 cross-validation, I suggest you: